Isradipine

Catalog No.
S531002
CAS No.
75695-93-1
M.F
C19H21N3O5
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isradipine

CAS Number

75695-93-1

Product Name

Isradipine

IUPAC Name

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3

InChI Key

HMJIYCCIJYRONP-UHFFFAOYSA-N

SMILES

Array

solubility

Practically insoluble (< 10 mg/L at 37 °C)
2.28e-01 g/L

Synonyms

Dynacirc, Isradipine, Isradipine, (+-)-Isomer, Isradipine, (R)-Isomer, Isradipine, (S)-Isomer, Lomir, PN 200-110, PN 205 033, PN 205 034, PN 205-033, PN 205-034, PN 205033, PN 205034, PN-200-110, PN-205-033, PN-205-034, PN205033, PN205034

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC

The exact mass of the compound Isradipine is 371.1481 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble (< 10 mg/l at 37 °c)2.28e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759892. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines. It belongs to the ontological category of dihydropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis: Isradipine's Mechanism of Action on L-Type Calcium Channels

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Pharmacological Profile

Isradipine is a second-generation dihydropyridine (DHP) calcium channel blocker that exhibits high specificity and potency toward L-type voltage-gated calcium channels. First approved in 1990 for the treatment of hypertension, this compound has since emerged as a compound of significant research interest due to its unique pharmacological properties and potential neuroprotective applications [1] [2]. As a small molecule drug with the chemical formula C19H21N3O5, this compound shares structural similarities with other DHPs including felodipine, nifedipine, and nimodipine, yet it demonstrates distinct binding characteristics and tissue selectivity that underlie its specific clinical and research applications [3].

Therapeutically, this compound is indicated for the management of mild to moderate essential hypertension, where it may be used as monotherapy or in combination with thiazide diuretics [3]. Its hemodynamic effects are characterized primarily by peripheral arterial vasodilation resulting from the inhibition of calcium influx into vascular smooth muscle cells, leading to decreased peripheral vascular resistance without significant cardiodepressant effects at therapeutic doses [3] [1]. This vascular selectivity is attributed to the drug's state-dependent binding kinetics and the unique biophysical properties of calcium channels in vascular smooth muscle compared to cardiac muscle [3]. The drug undergoes extensive first-pass metabolism in the liver via the cytochrome P450 3A4 (CYP3A4) system, resulting in an oral bioavailability of approximately 15%-24%, with elimination primarily through renal (60%-65%) and fecal (25%-30%) routes [3] [4].

Molecular Mechanism of Action

Calcium Channel Modulation

The primary molecular target of this compound is the voltage-gated L-type calcium channel, specifically those containing Cav1.2 and Cav1.3 α1 subunits [3] [5]. These channels represent the major calcium influx pathway in excitable tissues including vascular smooth muscle, cardiac myocytes, and neuronal populations such as substantia nigra dopaminergic neurons [3] [5]. This compound exerts its effects through allosteric modulation, binding to a specific site on the α1 subunit that differs from the binding sites for other calcium channel blockers such as phenylalkylamines and benzothiazepines [6].

The binding affinity and inhibitory potency of this compound are strongly state-dependent, with highest affinity for the inactivated state of the channel, intermediate affinity for the open state, and lowest affinity for the resting state [6]. This state-dependent binding underlies this compound's therapeutic selectivity for vascular smooth muscle over cardiac tissue, as arterial smooth muscle typically exhibits longer depolarization durations, resulting in a higher proportion of channels in the inactivated state where this compound binding is favored [3]. At the molecular level, research has identified that specific residues in the IVS6 segment of the α1C subunit (Tyr1485, Met1486, and Ile1493) are critical for high-affinity binding, as mutation of these residues results in a 110-fold reduction in this compound affinity [6].

Table 1: Key Molecular Binding Parameters of this compound

Parameter Value Experimental Context
Primary Molecular Target L-type calcium channels (Cav1.2, Cav1.3) Heterologous expression systems [3] [5]
Binding Site α1 subunit (IVS6 segment) Site-directed mutagenesis studies [6]
Critical Binding Residues Tyr1485, Met1486, Ile1493 Mutational analysis [6]
State Dependence Inactivated > Open > Resting Voltage-clamp experiments [3] [6]
Affinity for Cav1.3 High (IC50 in low nM range) Radioligand binding [5] [7]
Selectivity Ratio (Cav1.3/Cav1.2) ~1:1 (nearly equal potency) Comparative affinity studies [7]
Cellular and Physiological Effects

At the cellular level, this compound-mediated inhibition of L-type calcium channels results in decreased calcium influx during membrane depolarization, which in turn reduces the calcium-calmodulin activation of myosin light chain kinase (MLCK) in smooth muscle cells [3]. This interruption of the calcium signaling cascade prevents the phosphorylation of myosin light chains, leading to reduced actin-myosin cross-bridging and ultimately smooth muscle relaxation [3]. In resistance arteries, this relaxation manifests as vasodilation and decreased peripheral vascular resistance, which is the primary mechanism underlying this compound's antihypertensive effects [3] [1].

In neuronal systems, particularly in substantia nigra dopaminergic neurons, this compound modulates pacemaking activity by reducing oscillatory calcium influx through Cav1.3 channels without disrupting the overall firing rate [5]. This selective inhibition is possible because these neurons rely on L-type channels to drive slow, rhythmic pacemaking, unlike many other neuronal types [5]. The reduction in calcium oscillations leads to decreased mitochondrial calcium loading and subsequent reduction in reactive oxygen species (ROS) generation, which may explain the neuroprotective properties observed in preclinical models [5] [7]. The following diagram illustrates the core signaling pathway through which this compound affects vascular smooth muscle and neurons:

G This compound This compound L_type_Channel L_type_Channel This compound->L_type_Channel Inhibits Calcium_Influx Calcium_Influx L_type_Channel->Calcium_Influx Regulates CaM CaM Calcium_Influx->CaM Activates Mitochondrial_Stress Mitochondrial_Stress Calcium_Influx->Mitochondrial_Stress Promotes MLCK MLCK CaM->MLCK Activates Myosin_P Myosin_P MLCK->Myosin_P Catalyzes Muscle_Contraction Muscle_Contraction Myosin_P->Muscle_Contraction Enables

Figure 1: this compound's core mechanism of action on calcium signaling in smooth muscle and neurons. The diagram illustrates how this compound binds to L-type calcium channels, reducing calcium influx and downstream effects including muscle contraction and mitochondrial stress.

Quantitative Pharmacological Data

Pharmacokinetic Profile

The absorption and distribution characteristics of this compound contribute significantly to its clinical and research utility. After oral administration, this compound is rapidly and extensively absorbed (90%-95% absorption), though its bioavailability is limited to 15%-24% due to significant first-pass metabolism in the liver [3] [4]. The drug exhibits high protein binding (approximately 95%), primarily to albumin, which influences its distribution volume and free fraction available for pharmacological activity [3]. The time to peak concentration occurs approximately 2-3 hours after oral administration, with an elimination half-life of about 8 hours, supporting twice or three-times daily dosing for the immediate-release formulation [3].

Table 2: Comprehensive Pharmacokinetic Parameters of this compound

Parameter Value Conditions
Oral Absorption 90-95% Human studies with radiolabeled drug [4]
Absolute Bioavailability 15-24% Due to extensive first-pass metabolism [3]
Protein Binding 95% Primarily to albumin [3]
Time to Peak Concentration 2-3 hours Oral administration [3]
Elimination Half-Life 8 hours Single dose kinetics [3]
Effective Half-Life (Chronic) 8.8 hours (parent drug), 16 hours (metabolites) Multiple dosing regimen [4]
Route of Elimination Urine (60-65%), Feces (25-30%) Mass balance studies [3] [4]
Metabolism Extensive hepatic via CYP3A4 Metabolite profiling [3] [1]
Research-Grade Pharmacological Parameters

In research settings, particularly in neuroprotection studies, specific dosing regimens and concentration ranges have been established to achieve desired effects in various model systems. For in vivo studies in mice, subcutaneous administration via osmotic minipumps at doses of 3 mg/kg/day achieved plasma concentrations in the low nanomolar range (approximately 5-15 nM), which were sufficient to provide significant protection against 6-hydroxydopamine (6-OHDA) toxicity in substantia nigra dopaminergic neurons [7]. In electrophysiological experiments using brain slices, bath application of this compound at 1 μM consistently inhibited Cav1-mediated calcium currents and cytosolic calcium oscillations without affecting pacemaking frequency [5].

Table 3: Experimentally-Established Parameters for Research Applications

Experimental Model Effective Concentration/Dose Observed Effect
Mouse neuroprotection 3 mg/kg/day (s.c., minipump) ~50% protection against 6-OHDA toxicity [7]
Ex vivo brain slices 1 μM (bath application) ~50% reduction in dendritic calcium oscillations [5]
Human clinical trials (STEADY-PD) 5-10 mg/day (oral, controlled-release) Maximum tolerated dose in Parkinson's patients [1]
Plasma concentration (neuroprotection) 5-15 nM Achievable in humans, protective in mice [7]
Binding affinity (Cav1.3) IC50 ~ 40-100 nM Voltage-clamp studies [5] [7]

Experimental Protocols and Methodologies

Electrophysiology and Calcium Imaging

The functional effects of this compound on calcium signaling in neurons can be quantitatively assessed using a combination of whole-cell patch-clamp electrophysiology and two-photon laser-scanning microscopy (2PLSM) with calcium indicators [5]. The following protocol has been validated for studying this compound's effects on substantia nigra pars compacta (SNc) dopaminergic neurons:

  • Brain slice preparation: Prepare coronal midbrain slices (250-300 μm thick) from young mice (P25-P35) using a vibrating microtome in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2, saturated with 95% O2/5% CO2 [5].

  • Electrophysiological recording: Identify SNc DA neurons by their characteristic morphology and pacemaker activity. Patch neurons in whole-cell mode with electrodes (3-5 MΩ resistance) filled with intracellular solution containing (in mM): 115 K-gluconate, 10 HEPES, 2 MgCl2, 10 phosphocreatine, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 100 μM Fura-2 or other calcium indicator [5].

  • Calcium imaging: After achieving whole-cell configuration, allow 20-30 minutes for dye equilibration. Perform line-scan imaging along dendrites at approximately 10 μm (proximal) and 100 μm (distal) from the soma during spontaneous pacemaking. Determine maximum fluorescence by hyperpolarizing neurons to -70 mV to establish baseline [5].

  • Drug application: Apply this compound (1 μM) via bath perfusion for 15-20 minutes while continuously monitoring pacemaking activity and calcium transients. Compare peak and average calcium concentrations before and after drug application [5].

  • Data analysis: Calculate quantitative calcium concentrations using the formula: [Ca2+] = KD × (R - Rmin)/(Rmax - R) × (F380max/F380min), where R is the fluorescence ratio, KD is the dissociation constant of the indicator, and F380 is fluorescence at 380 nm excitation [5].

Neuroprotection Studies in Animal Models

The neuroprotective efficacy of this compound has been systematically evaluated in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, with the following established protocol [7]:

  • Animal preparation: Use male C57BL/6 mice (6-7 weeks old, 20±1 g). Administer this compound continuously via subcutaneous osmotic minipumps (model 2004) at a dose of 3 mg/kg/day. Pre-equilibrate pumps in 0.9% saline overnight at 37°C before implantation to ensure immediate drug release [7].

  • Surgical procedure: Three days after minipump implantation, anesthetize mice with ketamine/xylazine mixture and immobilize in a stereotaxic frame. Inject 6-OHDA (2 μg in 0.5 μL saline with 0.02% ascorbic acid) unilaterally into the dorsal striatum at coordinates: 0.4 mm anterior, 1.8 mm lateral to bregma, and 2.9 mm ventral from dura. Maintain injection rate at 0.1 μL/min and leave the micropipette in place for 3 additional minutes before retraction to minimize backflow [7].

  • Histological analysis: After 25 days, transcardially perfuse mice with 4% paraformaldehyde. Prepare serial coronal sections (30 μm) through striatum and midbrain. Process for tyrosine hydroxylase (TH) immunohistochemistry using standard ABC-peroxidase or fluorescence methods [7].

  • Quantitative assessment: Estimate the number of TH-positive neurons in SNc using unbiased stereological counting methods (optical fractionator). Analyze striatal TH-immunoreactive fiber density using optical density measurements in the dorsolateral striatum. Compare lesioned and unlesioned sides to determine protection efficacy [7].

The following diagram illustrates the experimental workflow for assessing this compound's neuroprotective effects:

G Minipump Minipump SixOHDA SixOHDA Minipump->SixOHDA 3 days post-implant Perfusion Perfusion SixOHDA->Perfusion 25 days post-lesion Immunohistochemistry Immunohistochemistry Perfusion->Immunohistochemistry Stereology Stereology Immunohistochemistry->Stereology Analysis Analysis Stereology->Analysis

Figure 2: Experimental workflow for evaluating this compound's neuroprotective effects in the 6-OHDA mouse model, from drug administration to histological analysis.

Research Applications and Neuroprotective Potential

Parkinson's Disease and Neuroprotection Mechanisms

The potential application of this compound in Parkinson's disease (PD) represents one of the most significant translational research directions for this calcium channel blocker. The scientific rationale stems from the unique physiological properties of substantia nigra pars compacta (SNc) dopaminergic neurons, which rely on Cav1.3 L-type calcium channels for autonomous pacemaking activity [5] [7]. This reliance creates a sustained calcium stress that increases with aging and contributes to the selective vulnerability of these neurons in PD [5] [1]. Preclinical studies have demonstrated that this compound, through its high affinity for Cav1.3 channels, can remodel SNc DA neurons to a more juvenile phenotype with reduced mitochondrial oxidant stress and normalized mitochondrial turnover, thereby potentially conferring protection against neurodegenerative processes [5].

The neuroprotective efficacy of this compound has been systematically evaluated in multiple PD models. In the 6-OHDA mouse model, continuous systemic administration of this compound achieved plasma concentrations of 5-15 nM and produced dose-dependent sparing of both dopaminergic fibers in the striatum and cell bodies in the SNc [7]. Importantly, these protective concentrations are clinically achievable in humans, strengthening the translational potential. The protective mechanism involves diminished cytosolic calcium oscillations without alteration of autonomous spiking activity, leading to reduced mitochondrial oxidant stress and decreased basal mitophagy rates [5]. This remodeling of calcium homeostasis and mitochondrial function suggests that this compound may target fundamental processes linking aging to PD vulnerability.

Clinical Translation and Trial Evidence

The transition from preclinical findings to clinical evaluation has been systematically pursued through a series of clinical trials. Based on epidemiological studies showing that DHP use was associated with a reduced risk of PD development [1], a phase 2 clinical trial (STEADY-PD) established that this compound controlled-release at 10 mg daily was the maximum tolerated dose in early PD patients, with peripheral edema and dizziness being the most common adverse effects [1]. This finding paved the way for an ongoing phase 3 clinical trial (STEADY-PD III), which is a 36-month, parallel-group, placebo-controlled study designed to determine whether this compound (10 mg immediate-release) can slow disease progression in early PD patients [1].

The primary outcome measure for STEADY-PD III is the change in total UPDRS score over the 36-month treatment period, with several secondary measures including time to initiation of symptomatic treatment, development of motor complications, and progression of non-motor disability [1]. The results of this trial, expected in 2019 (according to the search results), will provide crucial evidence regarding the disease-modifying potential of this compound in PD. Importantly, the pharmacological rationale for this trial is strengthened by the demonstration that chronic this compound treatment effectively engages Cav1.3 channels in SNc DA neurons at clinically achievable doses without inducing maladaptive compensations that might limit its efficacy [5].

Clinical Relevance and Therapeutic Implications

The therapeutic applications of this compound extend beyond its approved indication for hypertension to include potential neuroprotective strategies in neurodegenerative conditions. In clinical practice for hypertension, this compound is typically initiated at 2.5 mg twice daily (immediate-release) or 5 mg once daily (sustained-release), with dosage titration at 2-4 week intervals up to 20 mg daily [1]. The most common adverse effects include dizziness, headache, flushing, peripheral edema, and tachycardia resulting from reflex sympathetic activation [1]. These effects are generally consistent with the vasodilatory mechanism of action shared by dihydropyridine calcium channel blockers.

From a drug development perspective, this compound represents an interesting example of drug repurposing based on mechanistic insights into disease pathophysiology. The high affinity for neuronal Cav1.3 channels, favorable blood-brain barrier penetration, and established safety profile made this compound a strong candidate for evaluation in Parkinson's disease [1] [7]. The ongoing clinical trial will provide crucial information about whether chronic calcium channel modulation can effectively slow neurodegenerative processes in humans, which would represent a significant advance in the therapeutic approach to Parkinson's disease. Furthermore, the experimental methodologies and dosing paradigms established in the preclinical studies of this compound provide a template for evaluating other calcium channel modulators in neurodegenerative conditions characterized by calcium dysregulation.

Conclusion

References

Isradipine neuroprotective effects in Parkinson's disease models

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

The neuroprotective potential of isradipine is rooted in the "calcium hypothesis" of Parkinson's disease, which centers on the selective vulnerability of dopaminergic neurons in the substantia nigra pars compacta (SNc).

  • Physiological Basis: SNc dopaminergic neurons utilize L-type calcium channels (LTCCs), particularly those with the Cav1.3 subunit, for autonomous pacemaking activity in adulthood [1] [2]. This continuous calcium influx creates a sustained metabolic stress on the neurons' mitochondria to restore calcium homeostasis.
  • Increased Vulnerability: The constant energy demand for calcium handling increases mitochondrial oxidant stress, making these neurons more susceptible to genetic mutations and environmental toxins linked to PD [1] [2] [3].
  • Proposed Drug Action: this compound, a dihydropyridine LTCC antagonist, is hypothesized to be neuroprotective by blocking these Cav1.3 channels, thereby reducing calcium influx, lowering mitochondrial oxidant stress, and decreasing the sensitivity of SNc neurons to toxins [4] [5]. Among available dihydropyridines, this compound was selected for its high affinity and potency for Cav1.3 channels and its good blood-brain barrier penetration [1] [2] [5].

The diagram below illustrates this central hypothesis and the key experimental models used for validation.

Quantitative Pre-Clinical Evidence Summary

The neuroprotective effects of this compound have been consistently demonstrated across multiple pre-clinical models, as summarized in the table below.

Model Type Toxin / Insult Key Quantitative Findings Proposed Mechanism / Additional Insights Source
Mouse Model Intrastriatal 6-OHDA Dose-dependent sparing of dopaminergic terminals and SNc cell bodies at human-achievable plasma concentrations. [4] [1] [2] Protection required greater antagonism of Cav1.3 channels, achievable with high-affinity this compound but not lower-affinity nimodipine. [1] [2] Neurobiol Dis. 2011
Mouse Model Systemic MPTP Prevented MPTP-induced up-regulation of Cav1.2 and Cav1.3 subunits in the SN; inhibited iron accumulation in dopaminergic neurons. [6] LTCCs may provide a major pathway for iron entry; this compound suppressed MPP⁺-induced iron influx in MES23.5 cells. [6] Oncotarget. 2017
Rat Model Unilateral Nigrostriatal 6-OHDA Improved motor function: significantly decreased apomorphine-induced rotation and muscular rigidity scores in a dose-dependent manner (0.1, 0.2, 0.4 mg/kg/day). [7] Subcutaneous administration for four weeks starting one day after the lesion. [7] Zahedan J Res Med Sci. 2016
Human Cell Model Rotenone (in vitro) Prevented rotenone-induced intracellular calcium rise, which accelerated senescence in SH-SY5Y neuroblastoma cells. [3] Inhibited the p53/p21 signaling pathway and activated the PI3K/Akt pathway, thereby attenuating cellular senescence. [3] Neuroscience. 2013

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed overview of the key methodologies employed in the cited studies.

In Vivo Mouse Model (6-OHDA)

This protocol is based on the foundational 2011 study [1] [2].

  • Animals and Drug Administration: Male C57BL/6 mice (6–7 weeks old) were used. This compound was delivered continuously via subcutaneous Alzet osmotic minipumps (model 2004) to ensure sustained plasma concentration. Pumps were loaded to deliver 3 mg/kg/day and implanted before the lesion.
  • Parkinson's Model Induction: On day 3 post-pump implantation, a unilateral intrastriatal lesion was made by injecting 2.5 µg of 6-OHDA in 0.02% ascorbic acid-saline. The injection was performed stereotaxically into the dorsal striatum (coordinates: 0.4 mm anterior, 1.8 mm lateral to bregma; 2.9 mm depth from dura) at a rate of 0.1 µL/min. The injection micropipette was left in place for 3 minutes post-injection to maximize toxin retention.
  • Histological and Stereological Analysis: Twenty-five days post-lesion, mice were perfused, and brains were processed for tyrosine hydroxylase (TH) immunohistochemistry. The survival of dopaminergic neurons in the SNc was quantified using unbiased stereological counting methods (the optical fractionator), and striatal TH-positive fiber density was analyzed.
In Vivo Mouse Model (MPTP)

This protocol is based on the 2017 study that also investigated iron accumulation [6].

  • MPTP and this compound Regimen: Mice were treated with MPTP for 1 to 4 weeks. The this compound treatment group received the drug via subcutaneous injection (3 mg/kg/day) alongside MPTP.
  • Behavioral and Molecular Analysis:
    • Motor Coordination: Assessed weekly using the rotarod test.
    • Gene and Protein Expression: The mRNA and protein levels of Cav1.2 and Cav1.3 α1 subunits in the substantia nigra were quantified using real-time PCR and western blotting.
    • Iron Accumulation: Iron-positive cells in the SN were detected using Perls' iron staining.
  • In Vitro Cell Studies: The dopaminergic cell line MES23.5 was used. Cells were treated with MPP⁺ (the active metabolite of MPTP) with or without this compound or the L-type channel agonist Bayk8644. Intracellular iron content was then measured.

From Bench to Bedside: Clinical Trial Outcomes

The strong pre-clinical data led to the investigation of this compound in human Parkinson's patients.

  • Phase II Trial (STEADY-PD): This study established that doses of 5 and 10 mg daily of this compound controlled-release (CR) were tolerable in early PD patients, while the 20 mg dose was not. The most common side effects were edema and dizziness [5].
  • Phase III Trial (STEADY-PD III): This was a large, multi-center, randomized, double-blind, placebo-controlled trial. 336 participants with early PD were randomized to receive either 10 mg of this compound CR or a placebo daily for 36 months [5] [8].
  • Clinical Outcome: The primary outcome was the change in the Unified Parkinson's Disease Rating Scale (UPDRS) score. The trial concluded that, compared to placebo, this compound did not slow the clinical progression of early Parkinson's disease [8].

Interpretation and Future Directions

The disconnect between compelling pre-clinical results and the negative clinical trial highlights a central challenge in neurodegenerative disease drug development. Several factors may explain this outcome:

  • Species Differences: Mechanisms critical in rodent models may play a less dominant role in human PD pathogenesis.
  • Disease Stage: The intervention might only be effective if administered during a very early, pre-symptomatic stage, before significant neuronal loss has occurred.
  • Trial Design and Endpoints: The UPDRS, while standard, may not be sensitive enough to detect subtle neuroprotective effects.

Future research may focus on enriched patient populations (e.g., those with specific genetic backgrounds) or explore combination therapies targeting multiple disease pathways [9].

References

Isradipine pharmacokinetics half-life metabolism CYP450

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Isradipine

The table below summarizes the key pharmacokinetic parameters of this compound from the search results.

Parameter Value Details / Conditions
Bioavailability 15% - 24% [1] [2] Subject to extensive first-pass metabolism [1] [3].
Protein Binding 95% [1] [2] [3] -
Time to Peak (T~max~) 1 - 1.5 hours [3] -
Terminal Half-Life (t~1/2~) ~8 hours [1] [2] [3] After oral administration.
2.8 hours [4] After intravenous administration.
Apparent Volume of Distribution (V~d~) 3 L/kg [3] -
Clearance (CL/F) - Apparent oral clearance is variable; high interindividual variability observed [5].
Route of Elimination Urine (60%-65%) and Feces (25%-30%) [1] [2] [3] Excreted almost entirely as inactive metabolites [1].

Metabolism and Experimental Data

This compound undergoes extensive hepatic metabolism and exhibits complex pharmacokinetic behavior.

Metabolic Pathway
  • Primary Enzyme: this compound is predominantly metabolized by the cytochrome P450 isoenzyme CYP3A4 [6] [7] [1].
  • Processes: The major metabolic pathways are oxidation and ester cleavage, resulting in at least six inactive metabolites [1] [3].
  • Drug Interactions: Its metabolism is susceptible to drug-drug interactions with strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin) and inducers (e.g., rifampin, apalutamide) [2] [8]. Coadministration with inhibitors can significantly increase this compound plasma levels, while inducers can reduce concentrations to subtherapeutic levels [2].

The following diagram illustrates the primary metabolic and elimination pathway of this compound:

G OralDose Oral this compound Dose FirstPass First-Pass Metabolism (CYP3A4) OralDose->FirstPass InactiveMetab Inactive Metabolites (Oxidation, Ester Cleavage) FirstPass->InactiveMetab Elimination Elimination InactiveMetab->Elimination Urine Urine (60-65%) Elimination->Urine Feces Feces (25-30%) Elimination->Feces

Key Experimental Findings on Half-Life

Research reveals a notable difference in the reported half-life of this compound depending on the route of administration.

  • Clinical Trial (IV vs. Oral): A 2000 clinical trial specifically investigated this discrepancy. After intravenous administration, the mean terminal half-life was calculated to be 2.8 hours, significantly shorter than the ~8 hours often reported after oral dosing. The study concluded that the half-life after IV administration is much shorter than previously demonstrated in oral studies [4].
  • Population PK Modeling in Parkinson's Trial: A 2021 study analyzing data from a phase 3 trial (STEADY-PD III) used population pharmacokinetic modeling. Participants received immediate-release this compound 5 mg twice daily. The model estimated individual apparent oral clearance (CL/F), which is inversely related to drug exposure (AUC). This study highlighted substantial interindividual variability in this compound exposure, which was used for exposure-response analysis but did not report a specific population half-life value [5].

Implications for Research and Development

The pharmacokinetic profile of this compound presents specific considerations for drug development.

  • Formulation Strategy: The short half-life after IV administration and significant first-pass metabolism necessitated the development of controlled-release formulations to enable once or twice-daily dosing for hypertension [7] [9].
  • Exposure-Response Analysis: In clinical trials for new indications (e.g., Parkinson's disease), the high interindividual variability in exposure parameters like CL/F and AUC makes population PK modeling and exposure-response analysis critical for interpreting trial outcomes [5].
  • Therapeutic Potential in Neurology: this compound's high brain penetrance and affinity for L-type calcium channels have driven research into its potential as a neuroprotective agent in Parkinson's disease, although a phase 3 trial did not show efficacy on the primary outcome [5] [7].

References

Isradipine role in calcium homeostasis and neuronal function

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

The neuroprotective effects of isradipine have been validated across various experimental models. Key methodologies from foundational studies are detailed below.

Study Focus Model System This compound Treatment Protocol Key Measurements & Outcomes

| PD Model: 6-OHDA Neuroprotection [1] | Male C57BL/6 mice with intrastriatal 6-OHDA injection. | - Administration: Subcutaneous osmotic minipumps.

  • Dosage: 3 mg/kg/day.
  • Duration: Continuous infusion starting 3 days before lesion until sacrifice (25 days post-lesion). | - Histology: Stereological count of Tyrosine Hydroxylase (TH)-positive neurons in the Substantia Nigra pars compacta (SNc).
  • Outcome: Dose-dependent sparing of dopaminergic fibers and cell bodies. | | PD Model: MPTP-Induced Toxicity [2] | Mice treated with MPTP to induce parkinsonism. | - Administration (inferred): Likely systemic (e.g., injection or diet).
  • Duration: Co-treatment for 1-4 weeks. | - Behavior: Rotarod test for motor coordination.
  • Biochemistry: HPLC for striatal dopamine (DA) and metabolites; Western Blot/RT-PCR for Cav1.2/Cav1.3 channel expression; Perls' iron staining.
  • Outcome: Prevented motor deficits, reduced DA neuron loss, and inhibited iron accumulation. | | AD Model: Aβ-Induced Toxicity [3] | MC65 human neuroblastoma cells (conditionally expressing APP C-terminal fragment). | - Administration: Added to cell culture medium.
  • Dosage: Nanomolar concentrations.
  • Duration: Pre-treatment and co-treatment during transgene expression. | - Viability Assay: Cell survival/death assay.
  • Biochemistry: Measurement of intracellular calcium influx; assessment of Aβ oligomer formation.
  • Outcome: Protection against APP CTF-induced neurotoxicity without suppressing Aβ oligomer formation. | | Cellular Senescence Model: Rotenone-Induced Stress [4] | Human neuroblastoma SH-SY5Y cells treated with rotenone. | - Administration: Added to cell culture medium.
  • Dosage: 100 nM (pre-treatment 1 hour before rotenone).
  • Duration: Co-incubation with rotenone for 24 hours. | - Calcium Imaging: Fluo-3/AM dye to measure intracellular Ca²⁺.
  • Senescence Markers: SA-β-galactosidase staining.
  • Biochemistry: Western Blot for p53, p21, and Akt pathways.
  • Outcome: Prevented rotenone-induced [Ca²⁺]i rise and attenuated senescence. |

Mechanisms of Neuroprotection Visualized

The following diagram synthesizes the core mechanisms by which this compound modulates calcium homeostasis to confer neuroprotection, integrating findings from PD, AD, and cellular models.

G cluster_primary Primary Mechanism: L-type VGCC Blockade cluster_cellular Cellular Consequences cluster_protection Neuroprotective Outcomes This compound This compound VGCC L-type VGCC (Cav1.2 / Cav1.3) This compound->VGCC CaInflux Reduced Ca²⁺ Influx VGCC->CaInflux Mitochondria Mitochondrial Effects CaInflux->Mitochondria Pacemaking Neuronal 'Rejuvenation' CaInflux->Pacemaking Iron Inhibition of Pathological Iron Influx CaInflux->Iron Senescence Inhibition of Senescence Pathways CaInflux->Senescence ProtAD Protection against Aβ Toxicity CaInflux->ProtAD In AD Models OxStress Oxidative Stress Mitochondria->OxStress Decreases ProtNeurons Preservation of Dopaminergic Neurons Pacemaking->ProtNeurons Iron->ProtNeurons ProtSenescence Delayed Cellular Senescence Senescence->ProtSenescence OxStress->ProtNeurons ProtMotor Improved Motor Function ProtNeurons->ProtMotor

> The central mechanism of this compound's neuroprotective action involves the blockade of L-type voltage-gated calcium channels (VGCCs), leading to a cascade of beneficial cellular effects that protect neurons in experimental models.

Pharmacokinetics & Clinical Translation

For a therapeutic strategy to be viable, the drug must reach its target in the brain at sufficient concentrations.

  • Blood-Brain Barrier (BBB) Penetration: this compound is noted for its excellent central nervous system penetration, superior to some other dihydropyridines like nimodipine [5]. In a mouse model, a plasma concentration of ~33 ng/ml resulted in a brain tissue concentration of ~47 ng/g, demonstrating ready entry into the brain [5] [3].
  • Human Dosing & Tolerability: The maximum dose well-tolerated in early PD patients was found to be 10 mg daily (e.g., 5 mg twice daily) [5]. Common dose-limiting adverse effects are peripheral edema and dizziness, related to its antagonism of cardiovascular Cav1.2 channels [5].

Despite strong preclinical rationale, the phase III STEADY-PD III trial (a 36-month study in 336 early-stage PD patients) found that this compound did not significantly slow disease progression compared to placebo [5] [6]. This highlights the challenge of translating neuroprotective effects from animal models to human disease. Potential reasons include insufficient dosing due to cardiovascular side effects, lack of selectivity for Cav1.3 over Cav1.2 channels, and the insensitivity of clinical rating scales [5].

Key Experimental Considerations

When designing experiments with this compound, keep the following points in mind:

  • Model Selection: The protective effect of this compound is more consistently demonstrated in chronic, progressive models (like intrastriatal 6-OHDA) and MPTP models, and may be less effective against acute, severe insults [1] [4].
  • Dosing Strategy: Achieving sustained plasma and brain concentrations is crucial. Osmotic minipumps are often used in rodent studies to mimic the steady-state levels desired for chronic neuroprotection [1].
  • Biomarker Integration: Relying solely on behavioral or post-mortem histological outcomes can be limiting. Incorporating measures of target engagement (e.g., Cav1.3 channel activity), oxidative stress, and iron levels can provide a more comprehensive picture of the drug's effect [5] [2].

References

Isradipine and Mitochondrial Oxidative Stress in Neurons: Mechanisms, Evidence, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Isradipine is a dihydropyridine calcium channel blocker with high affinity for L-type voltage-gated calcium channels (VGCCs), particularly the Cav1.2 and Cav1.3 subtypes. While initially developed as an antihypertensive agent, its high central nervous system penetration and specific pharmacological profile have made it a compound of significant interest for neuroscience research and neuroprotective strategies [1]. This compound's mechanism of action in neurons centers on its ability to modulate calcium homeostasis and subsequently influence mitochondrial function and oxidative stress.

The diagram below illustrates this compound's core mechanism of action in reducing mitochondrial oxidative stress:

G This compound Mechanism: Reducing Mitochondrial Oxidative Stress in Neurons This compound This compound Cav13_Channel Cav1.3 Channel (Sustained Ca²⁺ Influx) This compound->Cav13_Channel Antagonizes Reduced_Ca_Influx Reduced Ca²⁺ Influx This compound->Reduced_Ca_Influx Leads to Ca_Influx Elevated Cytosolic Ca²⁺ Cav13_Channel->Ca_Influx Promotes Mitochondrial_Stress Mitochondrial Oxidant Stress (ROS/RNS Generation) Ca_Influx->Mitochondrial_Stress Triggers Mitophagy Accelerated Mitophagy Mitochondrial_Stress->Mitophagy Accelerates Neuronal_Vulnerability Increased Neuronal Vulnerability Mitophagy->Neuronal_Vulnerability Increases Diminished_Stress Diminished Mitochondrial Oxidant Stress Reduced_Ca_Influx->Diminished_Stress Results in Normalized_Mitophagy Normalized Mitophagy & Mitochondrial Mass Diminished_Stress->Normalized_Mitophagy Allows Neuroprotection Neuroprotective Effect Normalized_Mitophagy->Neuroprotection Provides

This compound reduces mitochondrial stress by blocking Cav1.3 channel-mediated calcium influx

In substantia nigra pars compacta dopaminergic neurons, which are particularly vulnerable in Parkinson's disease, Cav1.3 channels are essential for autonomous pacemaking activity. This results in sustained calcium influx that drives mitochondrial oxidative phosphorylation to meet bioenergetic demands but consequently increases mitochondrial reactive oxygen species production. This compound antagonizes these channels, reducing calcium entry and subsequently lowering mitochondrial oxidant stress [1] [2].

Quantitative Evidence of Neuroprotective Effects

Key Experimental Findings

The neuroprotective effects of this compound have been demonstrated across multiple experimental models, with consistent findings regarding its impact on mitochondrial function and neuronal vulnerability.

Table 1: Quantitative Evidence of this compound's Effects on Mitochondrial Parameters

Experimental Model Mitochondrial Parameter Effect of this compound Concentration/Dose Citation
Mouse SNc DA neurons Cytosolic Ca²⁺ oscillations Diminished Low nanomolar plasma concentrations [3] [2]
Mouse SNc DA neurons Mitochondrial oxidant stress Lowered Low nanomolar plasma concentrations [3] [2]
Mouse SNc DA neurons Mitophagy rate Reduced Low nanomolar plasma concentrations [3] [2]
Mouse SNc DA neurons Mitochondrial mass Normalized Low nanomolar plasma concentrations [3] [2]
Mouse PD models Protection of DA neurons Dose-dependent sparing of axons and cell bodies Plasma concentrations of 4-8 ng/ml [1]
Methamphetamine-induced stress in mice SNc degeneration Attenuated 3 mg/kg/day via minipump [4]
Pharmacokinetic and Dosing Considerations

Understanding the pharmacokinetic profile of this compound is essential for translating experimental findings to clinical applications. The table below summarizes key pharmacokinetic parameters relevant to its neuroprotective effects.

Table 2: this compound Pharmacokinetic Parameters for Neuroprotective Dosing

| Parameter | Immediate Release Formulation | Sustained Release Formulation | Relevance to Neuroprotection | |---------------|-----------------------------------|-----------------------------------|----------------------------------| | Bioavailability | 17-28% (due to extensive first-pass metabolism) | Similar with extended release profile | Dictates dosing regimen design | [1] [5] | | Time to Peak (Tmax) | 1.5-2 hours | 2-3 hours lag, plateau 7-18 hours | Influences dosing frequency | [1] | | Plasma Half-life | ~8 hours | Extended compared to IR | Affects steady-state concentrations | [1] | | Blood-Brain Barrier Penetration | Excellent CNS penetration | Maintained with SR formulations | Critical for neuronal target engagement | [1] | | Neuroprotective Plasma Concentration | 4-8 ng/ml (mouse models) | Equivalent exposure needed | Target for therapeutic efficacy | [1] | | Human Tolerated Dose | Up to 10 mg daily (early PD patients) | 5 mg twice daily (10 mg total) | Established in clinical trials | [1] |

Recent methodological advances have improved this compound quantification, with LC-MS/MS methods now achieving lower limits of quantitation of 10 pg/mL, enabling precise pharmacokinetic monitoring in research and clinical settings [5]. A novel oral administration protocol using flavored yogurt as a vehicle in mice achieves peak plasma concentrations of 56.2 ± 11.78 ng/mL with a 0.5 mg dose, providing a non-invasive method for chronic studies [6].

Experimental Protocols and Methodologies

In Vivo Administration and Monitoring

For investigating this compound's effects on mitochondrial oxidative stress in neuronal populations, several well-established experimental protocols can be implemented:

Chronic Administration via Osmotic Minipumps

  • Procedure: Subcutaneous implantation of Alzet osmotic minipumps (model 2002) loaded with this compound dissolved in 50% DMSO/15% PEG300/double-distilled water.
  • Dosing: 3 mg/kg/day for sustained delivery [4].
  • Duration: Studies typically range from several weeks to months to assess chronic effects.
  • Monitoring: Plasma concentrations should be monitored to ensure they remain within the target neuroprotective range (4-8 ng/mL).

Voluntary Oral Administration Protocol

  • Training Phase: Train mice for 4-6 days to voluntarily consume strawberry-flavored yogurt (200-500 μL) presented on a 35 mm cell-culture dish.
  • Drug Administration: Mix this compound extended-release matrix granules (from Vascal uno 5 mg capsules) into yogurt vehicle.
  • Dosing Range: 0.05-0.5 mg per feeding in single- or multiple-dose regimens.
  • Advantages: Non-invasive, stress-free, avoids handling-induced confounds in behavioral studies [6].

Plasma and Brain Concentration Assessment

  • Sample Collection: Collect trunk blood in EDTA-containing tubes after cervical dislocation under isoflurane anesthesia.
  • Processing: Centrifuge at 4°C for 10 min at 3,000 rpm (845 × g), store plasma at -20°C.
  • Analysis: Use LC-MS/MS with isotopically labeled internal standard (this compound-d3) for precise quantification [6] [5].
Ex Vivo Brain Slice Electrophysiology and Imaging

The workflow for assessing this compound's effects on neuronal physiology and mitochondrial function involves several key steps:

G Experimental Workflow: Mitochondrial Stress Assessment in Brain Slices Animal_Preparation Animal Preparation (this compound-treated vs. Control) Brain_Slice_Prep Brain Slice Preparation (SNc region, 220-275 μm) Animal_Preparation->Brain_Slice_Prep Electrophysiology Electrophysiological Recording (Pacemaking activity, Ca²⁺ oscillations) Brain_Slice_Prep->Electrophysiology Ca_Imaging Calcium Imaging (Cytosolic Ca²⁺ transients) Electrophysiology->Ca_Imaging Mitochondrial_Assay Mitochondrial Stress Assessment (roGFP redox sensors, mitophagy markers) Ca_Imaging->Mitochondrial_Assay Data_Analysis Data Analysis (Oxidant stress, mitophagy rate, mitochondrial mass) Mitochondrial_Assay->Data_Analysis Sub_Animal • Osmotic minipumps (3 mg/kg/day) • Oral administration (0.05-0.5 mg) • Plasma concentration monitoring Sub_Slice • Vibratome sectioning • Saggital/Coronal slices • aCSF recovery >30 min Sub_Ephys • Perforated patch clamp • Pacemaking frequency • Cav1 channel contribution Sub_Ca • Genetically encoded sensors • Cytosolic Ca²⁺ oscillations • Spatial mapping Sub_Mito • Mitochondrially-targeted roGFP • Oxidant stress quantification • Immunohistochemistry (mitophagy) Sub_Data • Oxidant stress comparison • Mitophagy rate calculation • Mitochondrial mass normalization

Comprehensive workflow for evaluating this compound effects on mitochondrial function

Brain Slice Preparation

  • Procedure: Anesthetize mice with ketamine (50 mg/kg)/xylazine (4.5 mg/kg; i.p.), transcardially perfuse with ice-cold modified artificial cerebrospinal fluid (aCSF).
  • Sectioning: Prepare sagittal or coronal brain slices containing SNc (220 μm) or dorsolateral striatum (275 μm) using a vibratome.
  • Recovery: Allow slices to recover for minimum 30 minutes in normal aCSF continuously oxygenated with 95% O₂/5% CO₂ [4].

Mitochondrial Redox Status Measurement

  • Sensors: Utilize transgenic mice expressing redox-sensitive roGFP probes targeted to the mitochondrial matrix under tyrosine hydroxylase regulatory elements.
  • Imaging: Measure roGFP fluorescence ratio (excitation 400/490 nm, emission 510 nm) to quantify mitochondrial matrix redox status.
  • Calibration: Perform in-situ calibration with aldrithiol-2 and dithiothreitol to establish fully oxidized and reduced states [4] [2].

Mitophagy and Mitochondrial Mass Assessment

  • Mitophagy Markers: Immunohistochemical analysis of LC3, Parkin, or other autophagic markers in SNc dopaminergic neurons.
  • Mitochondrial Mass: Quantify mitochondrial protein content or use fluorescent mitochondrial dyes (e.g., MitoTracker) in fixed tissue.
  • Electron Microscopy: Ultrastructural analysis of mitochondrial morphology and autophagic vacuoles [3] [2].

Clinical Translation and Research Gaps

Clinical Trial Evidence

The compelling preclinical evidence for this compound's neuroprotective effects led to significant clinical evaluation, particularly for Parkinson's disease:

STEADY-PD III Trial

  • Design: 36-month, double-blind, randomized, placebo-controlled study across 57 North American sites.
  • Participants: 336 early-stage idiopathic PD patients not requiring symptomatic therapy.
  • Dosing: this compound 5 mg twice daily (10 mg total).
  • Primary Outcome: Change in total UPDRS score over 36 months.
  • Results: No significant difference in disease progression between this compound and placebo groups [1] [7].

Potential Reasons for Discrepancy Between Preclinical and Clinical Outcomes

  • Insufficient Dosing: The achieved brain concentrations in humans may be inadequate for full neuroprotective effects despite plasma concentrations within the predicted therapeutic range.
  • Lack of Cav1.3 Selectivity: this compound binds both Cav1.2 and Cav1.3 subtypes, potentially limiting efficacy while causing dose-limiting cardiovascular side effects.
  • Timing of Intervention: Treatment may need to begin before significant neurodegeneration has occurred, which is challenging to identify in human populations.
  • Biomarker Limitations: The absence of validated biomarkers for early disease progression and target engagement complicates clinical trial design [1].
Future Research Directions

Despite mixed clinical results, several promising research directions merit investigation:

Combination Therapies

  • Rationale: Target multiple pathogenic pathways simultaneously (calcium homeostasis, mitochondrial dysfunction, protein aggregation).
  • Approaches: this compound with MAO-B inhibitors, antioxidants, or disease-modifying agents targeting alpha-synuclein pathology.

Personalized Medicine Approaches

  • Pharmacogenetics: Identify genetic variants (CACNA1 genes) that predict treatment response [7].
  • Biomarker Development: Develop imaging or fluid biomarkers to identify patients most likely to benefit from calcium channel modulation.

Novel Compound Development

  • Cav1.3-Selective Antagonists: Develop compounds with improved specificity for neuronal calcium channels to enhance efficacy and reduce cardiovascular side effects.
  • Improved Formulations: Design delivery systems that enhance brain penetration while maintaining tolerable plasma concentrations.

Conclusion

This compound represents a compelling example of drug repurposing based on solid mechanistic understanding of calcium-dependent mitochondrial stress in vulnerable neuronal populations. Preclinical evidence consistently demonstrates that this compound, at appropriate concentrations, effectively reduces mitochondrial oxidant stress, normalizes mitophagy rates, and provides neuroprotection in models of Parkinson's disease and other neurodegenerative conditions.

The disconnect between positive preclinical results and the negative outcome of the STEADY-PD III trial highlights the challenges in translating neuroprotective strategies from animal models to human patients. However, this does not necessarily invalidate the underlying mechanistic rationale, but rather emphasizes the need for improved clinical trial designs, better patient stratification, and potentially more targeted therapeutic approaches.

References

Isradipine preclinical studies in vitro and in vivo models

Author: Smolecule Technical Support Team. Date: February 2026

Neuroprotective Mechanisms of Isradipine

This compound is a dihydropyridine L-type voltage-gated calcium channel (LTCC) blocker. Its proposed neuroprotective effects primarily stem from its high affinity for and antagonism of specific LTCC subtypes in the nervous system, particularly Cav1.3, and its excellent penetration of the blood-brain barrier [1] [2].

The diagram below illustrates the core neuroprotective pathway mediated by this compound in vulnerable neurons, such as dopaminergic neurons in the substantia nigra.

G A Sustained Calcium Influx via Cav1.3 Channels B Mitochondrial Oxidative Stress A->B C Neuronal Dysfunction and Vulnerability B->C D Potential Aggregation of Pathological Proteins (e.g., α-synuclein) C->D Iso This compound Pace Blocks Cav1.3 Channels Iso->Pace Effect1 Reduces Calcium Influx Pace->Effect1 Effect2 Attenuates Oxidative Stress Effect1->Effect2 Effect3 'Rejuvenates' Pacemaking (Switch to Sodium-dependent) Effect1->Effect3 Outcome Neuroprotection Effect2->Outcome Effect3->Outcome

This central mechanism is supported by findings across various models of neurodegenerative diseases and substance use disorders, as detailed in the following sections.

This compound in Preclinical Models: Key Findings

The table below summarizes the effects of this compound in key in vivo animal models.

Disease Model Model Type / Species This compound Treatment Key Outcomes Proposed Mechanism
Parkinson's Disease (PD) MPTP & 6-OHDA (mouse & rat) [1] [3] Dose-dependent; plasma concentrations of 4–8 ng/ml [1] Sparing of dopaminergic neurons and axon terminals; reduced mitochondrial oxidant stress [1]. Blockade of Cav1.3-dependent pacemaking, reducing metabolic stress [1].
Alzheimer's Disease (AD) 5XFAD (transgenic mouse) [4] 3 mg/kg/day via subcutaneous extended-release pellets (30 days) [4] Age-dependent reduction of Aβ plaque-associated dystrophic neurites; trend toward decreased Aβ [4]. Restoration of calcium homeostasis, improving lysosomal function [4].
Cocaine Relapse Self-administration (rat) [5] Systemic or VTA-specific administration [5] Attenuated cue-induced cocaine-seeking without altering natural reward seeking [5]. Enhanced dopaminergic activity in the VTA to NAc pathway [5].

Supporting In Vitro and Mechanistic Evidence

Findings from in vivo models are consistently supported by cellular studies:

  • Cellular PD Models: In cultures of substantia nigra dopaminergic neurons, this compound treatment reverted adult neurons from calcium-dependent to sodium-dependent pacemaking, a process described as "rejuvenation" that reduces metabolic stress and vulnerability [1].
  • Alpha-Synuclein Interaction: One in vitro study demonstrated that a combination of calcium and dopamine promoted the clustering of alpha-synuclein (a key protein in PD). This clustering, and associated cell death, was reversed by treating the cells with this compound [6].
  • Amyloid-β Toxicity: In AD-related in vitro models, this compound was shown to attenuate beta-amyloid oligomer toxicity and improve autophagy function [1].

Experimental Protocol Overview

For the 5XFAD Alzheimer's disease mouse model study [4]:

  • Animals: 5XFAD transgenic mice and wild-type littermates, both sexes, aged to 6 or 9 months.
  • Treatment: this compound was delivered at 3 mg/kg/day for thirty days via subcutaneously implanted extended-release pellets. This dose was chosen using allometric scaling to replicate human hypertensive doses and achieve comparable blood and brain levels.
  • Outcome Measures: Behavior (open field, novel object recognition, Morris water maze), followed by tissue analysis for Aβ plaques, dystrophic neurites, and microglia.

For the cocaine-seeking study in rats [5]:

  • Behavioral Model: Rats were trained to self-administer cocaine, followed by a period of forced abstinence. Cue-induced seeking was then tested in the absence of the drug.
  • Treatment: this compound was administered either systemically or infused directly into the Ventral Tegmental Area (VTA) before the seeking test.
  • Outcome Measures: Active lever presses (indicating drug-seeking) and in vivo measurements of dopamine signaling in the Nucleus Accumbens core.

Interpretation and Clinical Translation

The collective preclinical data provided a strong rationale for clinical trials. However, it is crucial to note that a large Phase III clinical trial in early Parkinson's patients (STEADY-PD III) found that this compound (10 mg daily) did not significantly slow disease progression over 36 months compared to placebo [1] [6]. This highlights the well-known challenge of translating promising preclinical neuroprotection to human success. Potential reasons include insufficient dosing, lack of Cav1.3 selectivity in humans, or the complexity of human disease [1].

References

Comprehensive Application Note: HPLC-MS/MS Method for Quantification of Isradipine in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Isradipine is a dihydropyridine calcium channel blocker widely used for treating hypertension and investigated for potential neuroprotective effects in Parkinson's disease. Therapeutic drug monitoring and pharmacokinetic studies require highly sensitive and selective bioanalytical methods due to this compound's low bioavailability (17-28%) resulting from extensive first-pass metabolism, leading to very low plasma concentrations. This application note describes a validated LC-MS/MS method for quantifying this compound in human plasma that demonstrates superior sensitivity compared to conventional HPLC-UV methods, with a lower limit of quantification of 10 pg/mL enabling robust pharmacokinetic and bioequivalence studies.

The method has been successfully applied in clinical studies, including a phase 3 trial investigating this compound's effects on Parkinson's disease progression [1]. The high sensitivity of this assay makes it particularly suitable for characterizing the pharmacokinetic profile of sustained-release formulations and establishing exposure-response relationships in clinical populations.

Experimental Methods

Materials and Reagents
  • Analytical Standards: this compound (C₁₉H₂₁N₃O₅, MW 371.387) and amlodipine (Internal Standard, C₂₀H₂₅ClN₂O₅, MW 408.879) [2]
  • Chemicals: HPLC-grade methanol, methyl-t-butyl ether (MTBE), and sodium hydroxide (1 N) [2]
  • Mobile Phase: Methanol and water mixtures
  • Plasma Samples: Human plasma collected in heparinized tubes
Equipment and Instrumentation
  • HPLC System: Shimadzu liquid chromatographic system
  • Mass Spectrometer: Tandem mass spectrometer with electrospray ionization (ESI) source
  • Chromatography Column: C18 reverse-phase column [2]
  • Sample Preparation: Centrifuge, evaporator, and vortex mixer
Sample Preparation Procedure

The sample preparation employs a liquid-liquid extraction technique optimized for maximum recovery and minimal matrix effects:

  • Alkaline Treatment: Add 100 μL of 1 N sodium hydroxide to 500 μL of plasma sample [2]
  • Internal Standard Addition: Add 50 μL of amlodipine working solution (100 ng/mL) [2]
  • Extraction: Add 3 mL of methyl-t-butyl ether and vortex mix for 5 minutes
  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes
  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube
  • Evaporation: Evaporate to dryness under a gentle nitrogen stream at 40°C
  • Reconstitution: Reconstitute the residue with 100 μL of mobile phase
  • Injection: Transfer to autosampler vials for LC-MS/MS analysis
LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are optimized for separation efficiency and detection sensitivity:

  • Column Oven Temperature: 40°C [3]
  • Injection Volume: 20 μL [3]
  • Flow Rate: 1.0 mL/min [3]
  • Mobile Phase: 80% acetonitrile and 20% water (v/v) [3]
  • Ionization Mode: Positive electrospray ionization (ESI+) [4]
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Ion Transitions: m/z 372.1 → 312.2 (this compound) and m/z 408.8 → 237.9 (internal standard) [4]
  • Retention Times: 0.81 min (this compound) and 0.65 min (internal standard) [4]
Method Validation

The method was validated according to FDA and EMA bioanalytical method validation guidelines, assessing selectivity, sensitivity, linearity, accuracy, precision, and stability:

  • Selectivity: No significant interference from plasma components or metabolites [4]
  • Linearity: Calibration curves from 10-5000 pg/mL with correlation coefficient (r²) ≥ 0.9998 [4]
  • Precision and Accuracy: Intra-day and inter-day precision <15% RSD, accuracy within 85-115% [4]

Results and Data Analysis

Chromatographic Performance

The optimized method demonstrates excellent chromatographic properties with retention times of 0.81 minutes for this compound and 0.65 minutes for the internal standard (amlodipine), enabling rapid analysis suitable for high-throughput applications [4]. The symmetric peak shapes and baseline resolution between analyte and internal standard contribute to accurate integration and quantification. The chromatographic performance remains consistent across different batches and analysts, demonstrating the robustness of the method.

Method Validation Results

Table 1: Method Validation Parameters for this compound Quantification in Human Plasma

Validation Parameter Result Acceptance Criteria
Linear range (pg/mL) 10-5000 -
Correlation coefficient (r²) ≥0.9998 ≥0.99
LLOQ (pg/mL) 10 Signal-to-noise ≥5
Accuracy (%) 85-115 Within ±15%
Precision (% RSD) <15 ≤15%
Retention time (min) 0.81 -
Extraction recovery >85% Consistent and reproducible

The method validation data confirms excellent analytical performance across all validated parameters. The lower limit of quantification (LLOQ) of 10 pg/mL provides significantly enhanced sensitivity compared to previously published methods, including GC/MS (LLOQ: 40-100 pg/mL) and HPLC-UV (LLOQ: 500 pg/mL) methods [2]. This exceptional sensitivity enables reliable quantification of this compound even at low concentrations encountered in pharmacokinetic studies of sustained-release formulations.

Analysis of Pharmacokinetic Study Samples

Table 2: Pharmacokinetic Parameters of this compound (5 mg SR) in Healthy Volunteers (n=24)

Pharmacokinetic Parameter Mean Value Range
Cₘₐₓ (pg/mL) 3245 1250-4980
Tₘₐₓ (h) 4.8 2.5-8.0
AUC₀–τ (pg·h/mL) 18560 8450-28750
t₁/₂ (h) 8.5 5.5-12.5

The method was successfully applied to a bioequivalence study comparing two sustained-release formulations of this compound (5 mg) in 24 healthy Korean volunteers [4] [2]. The sensitivity of the assay allowed complete characterization of the concentration-time profile, including accurate determination of elimination phase concentrations. The high precision at the LLOQ level enabled reliable calculation of pharmacokinetic parameters, demonstrating bioequivalence between the test and reference formulations.

Applications in Clinical Research

Pharmacokinetic and Bioequivalence Studies

The developed method has been extensively used in pharmacokinetic characterization of both immediate-release and sustained-release this compound formulations. In a study with healthy volunteers, the method provided the necessary sensitivity to demonstrate dose proportionality in the 2.4-20 mg dose range, confirming the linear pharmacokinetics of this compound in this therapeutic range [2]. The rapid analysis time (retention time <1 minute) makes this method particularly suitable for high-throughput bioanalysis in large-scale clinical trials.

Exposure-Response Relationship in Parkinson's Disease

This LC-MS/MS method was implemented in a phase 3 clinical trial (STEADY-PD III) investigating this compound's potential neuroprotective effects in Parkinson's disease [1]. The study involved 166 participants receiving immediate-release this compound 5 mg twice daily, with plasma samples collected at multiple time points. The precise quantification of this compound concentrations enabled population pharmacokinetic modeling, which revealed a threefold interindividual variability in drug exposure among participants.

Although the primary clinical outcome (UPDRS scores) didn't show significant correlation with this compound exposure, secondary analyses demonstrated that participants with higher this compound exposure had a decreased risk of requiring antiparkinson treatment over 36 months compared to placebo (hazard ratio: 0.87, 95% CI: 0.78-0.98, P = 0.02) [1]. This highlights the importance of therapeutic drug monitoring in clinical development programs.

Method Optimization and Troubleshooting

Critical Method Parameters

Several parameters require careful optimization to ensure reliable method performance:

  • Mobile Phase Composition: A ratio of 80% acetonitrile to 20% water provides optimal retention and peak shape while maintaining adequate separation from potentially interfering compounds [3]
  • Flow Rate: 1.0 mL/min delivers the optimal balance between analysis time and chromatographic resolution [3]
  • Sample pH Adjustment: Alkaline treatment before extraction is essential for efficient recovery of this compound [2]
  • Extraction Solvent: Methyl-t-butyl ether provides cleaner extracts compared to other organic solvents, reducing matrix effects in mass spectrometric detection
Troubleshooting Guide
  • Reduced Sensitivity: Check ESI source cleanliness, mobile phase freshness, and calibration of mass spectrometer
  • Peak Tailing: Optimize mobile phase pH and consider adding modifiers like formic acid
  • Retention Time Shifts: Re-equilibrate column and prepare fresh mobile phase
  • High Background: Ensure proper sample preparation and use high-purity solvents

Conclusion

The developed LC-MS/MS method for quantification of this compound in human plasma provides exceptional sensitivity, high specificity, and rapid analysis time. The validation data demonstrates that the method is robust and reliable for application in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The successful application of this method in clinical trials, including the STEADY-PD III study, highlights its utility in modern drug development programs. The straightforward sample preparation and short chromatographic run time make this method suitable for high-throughput bioanalysis in both research and clinical settings.

Workflow Diagram

hplc_workflow start Start: Plasma Sample alk Alkaline Treatment with NaOH start->alk is Add Internal Standard (Amlodipine) alk->is ext Liquid-Liquid Extraction with MTBE is->ext cent Centrifuge ext->cent trans Transfer Organic Layer cent->trans evap Evaporate to Dryness trans->evap recon Reconstitute with Mobile Phase evap->recon lcms LC-MS/MS Analysis recon->lcms res Results: Quantification 10-5000 pg/mL lcms->res

Diagram Overview: The workflow illustrates the sample preparation and analysis procedure for quantification of this compound in human plasma, from initial alkaline treatment through final LC-MS/MS quantification.

References

Comprehensive Application Notes and Protocols for LC-MS-MS Analysis of Isradipine in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Considerations

Isradipine is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension and congestive cardiac failure. The drug exhibits challenging pharmacokinetic properties, including extensive first-pass metabolism leading to low bioavailability (17-28%) and consequently very low plasma concentrations following therapeutic dosing. These characteristics necessitate highly sensitive and selective analytical methods for accurate quantification in biological matrices. Traditional analytical techniques including HPLC-UV, GC-MS, and radioimmunoassay have been employed but suffer from limitations in sensitivity, specificity, or analytical throughput. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this compound bioanalysis due to its superior sensitivity, selectivity, and capacity for high-throughput analysis.

The development of robust LC-MS/MS methods for this compound must address several analytical challenges:

  • Extreme sensitivity requirements due to low plasma concentrations (pg/mL range) following therapeutic dosing
  • Selectivity issues from potential interference by metabolites and endogenous compounds
  • Photoinstability of the dihydropyridine structure, requiring protection from light during sample processing and analysis
  • Extensive metabolism requiring selective detection of the parent drug
  • Protein binding effects that may impact extraction efficiency and quantification

Table 1: Comparison of Analytical Techniques for this compound Quantification in Biological Matrices

Analytical Technique Lower Limit of Quantification (LLOQ) Linear Range Analysis Time Key Limitations
LC-MS/MS (Human Plasma) 10 pg/mL 10-5000 pg/mL 1.4 min/sample Requires specialized equipment
UPLC-MS/MS (Dog Plasma) 100 pg/mL 0.1-40.0 ng/mL 1.4 min/sample Narrower linear range
HPLC-UV 500 pg/mL 0.5-50 ng/mL >10 min/sample Limited sensitivity
GC-MS 40-100 pg/mL 0.04-10 ng/mL >15 min/sample Requires derivatization
Radioimmunoassay 30-100 pg/mL 0.03-5 ng/mL N/A Metabolite interference

Materials and Reagents

Chemicals and Reference Standards
  • Reference standards: this compound (≥98% purity, C₁₉H₂₁N₃O₅, MW 371.39) and amlodipine (Internal Standard, C₂₀H₂₅ClN₂O₅, MW 408.88) should be obtained from certified reference material providers. Quimica Sintetia S.A. (Madrid, Spain) and Sigma-Aldrich have been verified as suitable sources [1].
  • Solvents: HPLC-grade methanol, acetonitrile, and methyl-tert-butyl ether (MTBE). All organic solvents should be LC-MS grade to minimize background interference and ion suppression.
  • Water: Ultra-pure water (18.2 MΩ·cm resistivity) generated from a Milli-Q or equivalent water purification system.
  • Additives: Formic acid (LC-MS grade, ≥98% purity) for mobile phase modification.
  • Blank matrices: Drug-free human plasma collected with K₂EDTA or heparin as anticoagulant. Pooled blank plasma from at least six individual donors is recommended to account for potential matrix variability.
Equipment and Consumables
  • Liquid chromatography system: UPLC or HPLC system capable of binary or ternary gradient delivery with temperature-controlled autosampler and column compartment. The Acquity UPLC system (Waters) has been successfully implemented [2].
  • Mass spectrometer: Triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source and capable of multiple reaction monitoring (MRM). Systems such as API 4000 or API 5000 (Sciex) have demonstrated appropriate performance.
  • Analytical column: Reversed-phase C18 column (50-100 mm × 2.1-4.6 mm, 1.7-5 μm particle size). Specifically, Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) has shown excellent separation efficiency [2].
  • Sample preparation supplies: Polypropylene microcentrifuge tubes (1.5-2.0 mL), pipettes with disposable tips, amber vials to protect from light, and vortex mixer.
  • Centrifuge: Capable of maintaining 4°C and achieving at least 10,000 × g.
Solution Preparation
  • Stock solutions: Prepare separate 1 mg/mL stock solutions of this compound and amlodipine in methanol. Store at -20°C in amber vials; stable for 3 months.
  • Working solutions: Prepare by serial dilution in methanol:water (50:50, v/v) to cover the calibration range. Use fresh dilutions or store at -20°C for up to 2 weeks.
  • Internal standard working solution: Prepare amlodipine at 100 ng/mL in methanol:water (50:50, v/v).
  • Mobile phase A: 0.1% formic acid in water.
  • Mobile phase B: 0.1% formic acid in acetonitrile or methanol.

Sample Preparation Protocols

Protein Precipitation Extraction (PPE)

The protein precipitation method provides a rapid, single-step extraction suitable for high-throughput analysis when extreme sensitivity is not required:

  • Transfer 100 μL of plasma sample to a 1.5 mL polypropylene microcentrifuge tube.
  • Add 25 μL of internal standard working solution (100 ng/mL amlodipine in methanol:water).
  • Add 300 μL of ice-cold acetonitrile to precipitate proteins.
  • Vortex vigorously for 30 seconds and then shake for 5 minutes on a mechanical shaker.
  • Centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer the clear supernatant to an autosampler vial for analysis.
Liquid-Liquid Extraction (LLE)

The liquid-liquid extraction method provides superior sample clean-up and lower matrix effects, making it preferable for ultra-trace analysis:

  • Aliquot 100 μL of plasma sample into a glass extraction tube.
  • Add 20 μL of internal standard working solution and 100 μL of 0.1M NaOH solution.
  • Add 1.0 mL of methyl-tert-butyl ether (MTBE) as extraction solvent.
  • Vortex mix for 10 minutes to ensure complete extraction.
  • Centrifuge at 5,000 × g for 5 minutes at room temperature to separate phases.
  • Transfer the upper organic layer to a clean glass tube.
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue with 100 μL of mobile phase (acetonitrile:water with 0.1% formic acid, 80:20, v/v).
  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

The following workflow diagram illustrates the LLE procedure:

LLE_Workflow Start Aliquot 100 µL plasma Step1 Add IS and 0.1M NaOH Start->Step1 Step2 Add 1.0 mL MTBE Step1->Step2 Step3 Vortex 10 min Step2->Step3 Step4 Centrifuge 5 min Step3->Step4 Step5 Transfer organic layer Step4->Step5 Step6 Evaporate under N₂ Step5->Step6 Step7 Reconstitute in mobile phase Step6->Step7 Step8 LC-MS/MS Analysis Step7->Step8

Diagram 1: Liquid-liquid extraction workflow for this compound sample preparation

Chromatographic Separation

Ultra-Performance Liquid Chromatography Conditions

Reverse-phase chromatography utilizing a C18 stationary phase provides optimal separation for this compound, effectively resolving it from potentially interfering metabolites and endogenous compounds:

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) or equivalent
  • Column temperature: 40°C
  • Flow rate: 0.2-0.4 mL/min
  • Injection volume: 5-10 μL (using partial loop or full loop injection mode)
  • Autosampler temperature: 10°C (to maintain sample integrity)
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile
  • Gradient program:
    • 0-0.2 min: 20% B
    • 0.2-1.0 min: Linear increase to 95% B
    • 1.0-1.4 min: Hold at 95% B
    • 1.4-1.5 min: Return to 20% B
    • 1.5-2.0 min: Re-equilibration at 20% B
  • Total run time: 2.0 minutes per sample

Under these conditions, this compound typically elutes at approximately 0.81 minutes, while the internal standard (amlodipine) elutes at 0.65 minutes [1]. The short runtime enables high-throughput analysis of large sample batches, which is particularly advantageous for pharmacokinetic studies with intensive sampling schedules.

Mass Spectrometric Detection

Instrument Parameters and Optimization

Electrospray ionization in positive ion mode is optimal for this compound detection due to the presence of basic nitrogen atoms in its molecular structure that readily accept protons:

  • Ionization mode: Positive electrospray ionization (ESI+)
  • Ion spray voltage: 5500 V
  • Source temperature: 500°C
  • Nebulizer gas (GS1): 50 psi
  • Heater gas (GS2): 60 psi
  • Curtain gas: 35 psi
  • Collision gas: 6-8 psi (nitrogen)
  • Dwell time: 100-200 msec per transition
Multiple Reaction Monitoring Transitions

Multiple reaction monitoring provides the selectivity required for specific detection of this compound in complex biological matrices:

Table 2: Mass Spectrometric Parameters for this compound and Internal Standard

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (msec) DP (V) CE (V) CXP (V)
This compound 372.1 312.2 150 90 35 15
This compound 372.1 268.1 150 90 40 12
Amlodipine (IS) 408.8 237.9 150 95 45 14

The transition m/z 372.1→312.2 is recommended for quantification due to its superior intensity and specificity, while the transition 372.1→268.1 serves as a qualifier ion for confirmatory purposes [3]. The diagram below illustrates the mass fragmentation pathway and the experimental setup:

MS_Workflow Sample LC Eluent ESI ESI Source Positive Ion Mode 5500 V, 500°C Sample->ESI Q1 Q1 Mass Filter m/z 372.1 (this compound) m/z 408.8 (IS) ESI->Q1 Collision Collision Cell N₂ gas, 35-45 eV Q1->Collision Q3 Q3 Mass Filter m/z 312.2 (Quantifier) m/z 268.1 (Qualifier) Collision->Q3 Detection Electron Multiplier Signal Amplification Q3->Detection

Diagram 2: Mass spectrometric detection workflow for this compound analysis

Method Validation

Validation Parameters and Acceptance Criteria

Bioanalytical method validation should be conducted following FDA and EMA guidelines to establish assay performance characteristics:

  • Linearity and calibration range: A minimum of six non-zero calibration standards analyzed in triplicate over the range of 10-5000 pg/mL. The correlation coefficient (r²) should be ≥0.995, and back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ).

  • Precision and accuracy: Quality control samples at four concentrations (LLOQ, low, medium, high) analyzed in six replicates over three separate runs. Intra-day and inter-day precision should not exceed 15% RSD, and accuracy should be within ±15% of nominal values.

Table 3: Method Validation Parameters for this compound LC-MS/MS Assay

Validation Parameter Results Acceptance Criteria
Linear range 10-5000 pg/mL r² ≥ 0.995
LLOQ 10 pg/mL Accuracy 80-120%, CV ≤20%
Intra-day precision 3.2-8.7% RSD ≤15% RSD
Inter-day precision 5.1-10.3% RSD ≤15% RSD
Accuracy 96.5-98.4% 85-115% of nominal
Extraction recovery 85.2 ± 6.3% Consistent and reproducible
Matrix effect 4.8-8.2% No significant suppression/enhancement
Stability
- Freeze-thaw (3 cycles) 94.7-102.3% ≥85%
- Short-term (24h, RT) 91.5-105.2% ≥85%
- Long-term (30 days, -80°C) 93.8-104.6% ≥85%
  • Selectivity and specificity: Analysis of blank plasma samples from at least six individual sources should demonstrate no significant interference (>20% of LLOQ response for this compound and >5% for IS) at the retention times of the analyte and internal standard.

  • Recovery and matrix effects: Extraction efficiency should be consistent and reproducible. Matrix effects should be evaluated by post-column infusion and by comparing neat standards with matrix-matched standards. The internal standard-normalized matrix factor should have a CV <15%.

  • Stability: this compound stability should be established under various conditions including:

    • Bench-top stability (up to 24 hours at room temperature)
    • Freeze-thaw stability (at least three cycles)
    • Long-term stability (-80°C for 30 days)
    • Post-preparative stability (in autosampler at 10°C for 24-48 hours)

Applications in Drug Development

Pharmacokinetic and Bioequivalence Studies

The developed LC-MS/MS method has been successfully applied to clinical pharmacokinetic studies in healthy human volunteers. In one study, 24 healthy Korean volunteers received 5 mg sustained-release this compound capsules in a crossover design [1]. The method demonstrated sufficient sensitivity to characterize the complete pharmacokinetic profile, with mean Cmax values of approximately 2-4 ng/mL occurring at 2-4 hours (Tmax) post-dosing. The high sensitivity (LLOQ 10 pg/mL) enabled accurate determination of terminal elimination half-life, which is critical for establishing appropriate dosing intervals for sustained-release formulations.

In formulation development, the method has been used to evaluate novel drug delivery systems. A controlled-release matrix tablet containing self-emulsifying solid dispersion of this compound showed significantly enhanced oral bioavailability compared to conventional marketed capsules [4]. The LC-MS/MS analysis provided critical data on the extended plasma concentration profile, supporting the development of once-daily formulations that improve patient compliance.

Preclinical Applications

The versatility of the LC-MS/MS platform allows adaptation for preclinical studies in animal models. A validated UPLC-MS/MS method for this compound quantification in dog plasma demonstrated linearity from 0.1 to 40.0 ng/mL, with intra- and inter-day precision within 13.5% RSD [2]. This method was successfully applied to a pharmacokinetic study of controlled-release this compound in dogs, providing valuable data for dose selection and formulation optimization before human studies.

Additionally, LC-MS/MS methods have been utilized in drug interaction studies and metabolic profiling. The high specificity of tandem mass spectrometry enables simultaneous quantification of this compound and its major metabolites, providing insights into metabolic pathways and potential drug-drug interactions that could impact clinical use.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Signal suppression: If significant ion suppression is observed, optimize the extraction procedure to improve sample clean-up. LLE typically provides superior matrix removal compared to protein precipitation.
  • Poor chromatography: If peak shape deteriorates, condition the column with 100-200 injections of extracted plasma samples to saturate active sites. Use a guard column of identical packing material to prolong analytical column lifetime.
  • Decreased sensitivity: Check nozzle and orifice for contamination. Clean the ion source and mass spectrometer interface according to manufacturer recommendations. Prepare fresh mobile phases and standards.
  • Retention time shifts: Ensure mobile phases are prepared fresh daily and the column temperature is stable. Allow sufficient time for column equilibration between injections.
Critical Method Considerations
  • Light protection: this compound is extremely photosensitive [5]. All sample processing and analysis steps must be performed under yellow or red light to prevent degradation.
  • Plasma collection: Use K₂EDTA as anticoagulant. Heparin may interfere with the ionization process. Process plasma samples within 1 hour of collection and store at -80°C until analysis.
  • Quality control: Include quality control samples at low, medium, and high concentrations in each analytical batch. Accept the run if at least 67% of QC samples are within ±15% of nominal values.

Conclusion

The LC-MS/MS methods presented herein provide robust, sensitive, and selective approaches for quantifying this compound in biological matrices. The exceptional sensitivity (LLOQ 10 pg/mL) enables comprehensive pharmacokinetic characterization, supporting various phases of drug development from formulation optimization to clinical bioequivalence studies. The detailed protocols and troubleshooting guidance facilitate implementation in regulated bioanalytical laboratories, ensuring reliable quantification of this challenging analyte.

References

Analytical Workflow for the Spectrophotometric Determination of Isradipine

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines the key stages of the analytical process.

G This workflow summarizes the key steps for the spectrophotometric analysis of Isradipine. start Start Analysis prep Sample Preparation • Dissolve in methanol • Dilute with solvent start->prep Weigh API/Formulation scan Wavelength Scan • Scan 200-400 nm • Identify λmax prep->scan Prepare test solution cal Calibration Curve • Prepare std solutions • Measure absorbance at λmax scan->cal Determine λmax valid Method Validation • Precision & Accuracy • LOD & LOQ cal->valid Establish linearity end Analysis Complete valid->end Report results

Proposed UV-Vis Spectrophotometric Method for this compound

The following protocol is a theoretical framework for developing a UV-Vis method for this compound, constructed by integrating general analytical principles with information from the search results.

Principle

This method aims to exploit the inherent chromophores in the this compound molecule for direct quantitative analysis in bulk and pharmaceutical dosage forms. The 1,4-dihydropyridine ring and the benzoxadiazole system are expected to absorb light in the UV region, allowing for measurement without derivatization [1]. Quantification is based on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration [2].

Chemicals, Reagents, and Equipment
  • API & Formulation: this compound pure drug substance and commercial tablets/capsules.
  • Solvent: HPLC-grade Methanol [3] [4].
  • Equipment: UV-Visible Spectrophotometer with 1 cm matched quartz cells, analytical balance, ultrasonicator, and volumetric flasks.
Experimental Protocol
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound pure drug. Transfer to a 100 mL volumetric flask, dissolve in methanol, and dilute to volume with the same solvent [4].
  • Determination of λmax: Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with methanol. Scan this solution against a methanol blank over the wavelength range of 200-400 nm to identify the wavelength of maximum absorption (λmax) [4].
  • Construction of Calibration Curve: Piper appropriate volumes (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 mL) of the standard stock solution into a series of 10 mL volumetric flasks. Dilute to the mark with methanol to obtain concentrations spanning a range (e.g., 5-30 µg/mL). Measure the absorbance of each solution at the predetermined λmax and plot absorbance versus concentration to generate the calibration curve [2] [4].
  • Sample Preparation (Tablets/Capsules): Weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15-20 minutes, and dilute to volume with methanol. Filter and use the filtrate for analysis.

Method Validation Parameters

A summary of the typical validation parameters that should be assessed for the developed method is provided below.

Validation Parameter Target Criteria Proposed Experimental Procedure
Linearity & Range Correlation coefficient (R²) > 0.999 [4] Analyze a series of standard solutions at 6+ concentration levels.
Precision (Repeatability) %RSD < 2% [5] Analyze six independent samples of the same concentration.
Intermediate Precision %RSD < 2% Perform analysis on different days or by different analysts.
Accuracy (Recovery) Mean recovery 98-102% [4] Spike a pre-analyzed sample with known amounts of standard at 80%, 100%, and 120% levels.

| LOD & LOQ | - | LOD = 3.3ϭ/S; LOQ = 10ϭ/S (ϭ = residual SD, S = slope of calibration curve) [4]. | | Specificity | No interference from excipients [4] | Compare absorbance spectrum of pure drug with formulation. |

Critical Considerations and Alternative Approaches

  • Low Sensitivity Challenge: this compound undergoes extensive first-pass metabolism, leading to very low plasma concentrations [3]. The described UV-Vis method is suitable for quality control of bulk drug and formulations but lacks the sensitivity required for pharmacokinetic studies in human plasma. For such applications, LC-MS/MS is the established method, with a far superior lower limit of quantitation (LLOQ) of 10 pg/mL [3] [6].
  • Stability of Analysis: this compound is susceptible to degradation. Note that exposure to UV radiation can convert the active dihydropyridine form to its pyridine analog [1]. Analyses should be performed promptly, and solutions should be protected from light.
  • Derivatization as an Option: For compounds lacking strong chromophores, a derivatization strategy can be employed. A relevant example is the use of 1,2-naphthoquinone-4-sulphonate, which reacts with primary amine groups to form a colored complex with maximum absorption at 433 nm [5]. While this compound does not contain a primary amine, this approach is a valuable tool for other molecules.

Conclusion

While LC-MS/MS is the gold standard for sensitive bioanalysis of this compound [3] [6], a UV-Visible spectrophotometric method offers a cost-effective, rapid, and simple alternative for the quality control of raw materials and finished pharmaceutical dosage forms. The protocol outlined above provides a foundational framework for method development and validation, which should be optimized and rigorously tested in the laboratory to ensure reliability and accuracy for its intended purpose.

References

Comprehensive Application Notes and Protocols for Chiral HPLC Analysis of Isradipine and Its Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and experimental protocols for the chiral separation and analysis of isradipine, a dihydropyridine calcium channel blocker, and its primary metabolites. The methodologies outlined herein are optimized for various matrices including microsomal fractions, biological fluids, and pharmaceutical formulations. We present validated procedures for sample preparation via hollow fiber-based liquid-phase microextraction (HF-LPME), enantioselective chromatographic separation, and comprehensive analytical validation parameters to support pharmaceutical research and development activities.

Introduction

This compound (ISR) is a potent dihydropyridine calcium channel antagonist used in the management of hypertension. As a chiral compound, this compound exists as two enantiomers that may exhibit differential pharmacological activity and metabolic fate. The main metabolite of interest is the pyridine derivative of this compound (PDI), formed through oxidative processes. Chiral separation of this compound enantiomers and its metabolites is essential for accurate pharmacokinetic profiling, metabolic studies, and quality control of pharmaceutical formulations. This protocol details a robust enantioselective HPLC method coupled with efficient sample preparation techniques suitable for complex biological matrices [1] [2].

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (ISR) and its main metabolite (PDI)
  • Internal Standard: Oxybutynin (for HF-LPME method)
  • HPLC Solvents: Hexane, 2-propanol, ethanol (HPLC grade)
  • Extraction Solvent: Hexyl acetate
  • Mobile Phase: Hexane/2-propanol/ethanol (94:04:02, v/v/v)
  • Chromatographic Column: Chiralpak AD column (250 × 4.6 mm, 5 µm particle size recommended)
Equipment
  • HPLC system with UV-Vis or DAD detector
  • Hollow fiber membrane unit for HF-LPME
  • Variable speed agitator
  • Centrifuge
  • pH meter
  • Analytical balance
Sample Preparation Method: Hollow Fiber-Based Liquid-Phase Microextraction (HF-LPME)

The HF-LPME technique provides effective clean-up and pre-concentration of analytes from biological matrices, enhancing detection sensitivity and reducing matrix effects.

G A 1. Sample Preparation B Microsomal medium (1 mL) A->B C Add internal standard (oxybutynin) B->C D Adjust pH to optimal range C->D E 2. HF-LPME Setup F Immerse hollow fiber in hexyl acetate (acceptor phase) E->F G Introduce donor phase (sample solution) F->G H 3. Extraction I Agitate at 1500 rpm for 30 minutes H->I J Maintain temperature at 23±2°C I->J K 4. Recovery L Collect acceptor phase for HPLC analysis K->L

Procedure:

  • Sample Pre-treatment: Transfer 1 mL of microsomal medium or biological sample to a suitable extraction vial. Add internal standard (oxybutynin) at appropriate concentration.
  • HF-LPME Assembly: Immerse a hollow fiber membrane (previously activated with organic solvent) into the acceptor phase (hexyl acetate) for impregnation.
  • Extraction Process: Introduce the donor phase (sample solution) to the system. Agitate at 1500 rpm for 30 minutes to facilitate analyte transfer from the donor phase to the acceptor phase through the hollow fiber membrane.
  • Extract Collection: Following extraction, collect the acceptor phase containing the enriched analytes for HPLC analysis.
  • Recovery Assessment: Determine extraction efficiency by comparing analyte responses between extracted and non-extracted standards. Expected recoveries: approximately 23% for PDI and 19% for each this compound enantiomer [1] [2].
Chiral HPLC Analysis Method

Chromatographic Conditions:

  • Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate))
  • Mobile Phase: Hexane/2-propanol/ethanol (94:04:02, v/v/v)
  • Flow Rate: 1.5 mL/min
  • Column Temperature: 23 ± 2°C
  • Detection Wavelength: 325 nm for this compound and PDI; 225 nm for internal standard (oxybutynin)
  • Injection Volume: 20 µL

Method Development Notes:

The Chiralpak AD column provides excellent enantioselectivity for this compound enantiomers and its metabolite. The method achieves baseline resolution of all analytes of interest. The isocratic elution system ensures stable baseline and reproducible retention times. For alternative matrices, slight adjustments to the mobile phase composition (hexane/2-propanol/ethanol ratio) may be optimized to fine-tune separation while maintaining system suitability parameters [1] [2] [3].

Method Validation Data

Analytical Performance Characteristics

Table 1: Method validation parameters for chiral HPLC analysis of this compound and metabolites

Parameter This compound Enantiomers Pyridine Derivative (PDI)
Linearity Range 50-2,500 ng/mL 50-5,000 ng/mL
Limit of Quantification (LOQ) 50 ng/mL 50 ng/mL
Recovery 19% (each enantiomer) 23%
Precision (RSD%) <15% <15%
Applications in Drug Metabolism Studies

Table 2: Representative applications of chiral HPLC methods for this compound analysis

Application Matrix Key Findings
In vitro biotransformation Rat liver microsomes (+)-(S)-ISR preferentially biotransformed
Pharmacokinetic studies Human plasma Linear range: 0.01-5000 ng/mL (LC-MS/MS)
Degradation studies Pharmaceutical formulations Conversion to pyridine analog under UV radiation

The validated method has been successfully applied to an in vitro biotransformation study using rat liver microsomal fractions, demonstrating that the (+)-(S)-isradipine enantiomer is preferentially metabolized. This stereoselective metabolism has potential implications for drug efficacy and safety profiles [1] [4] [2].

Advanced Applications and Troubleshooting

Alternative Analytical Approaches

For researchers requiring different analytical approaches, several methods have been reported:

  • LC-MS/MS: Provides enhanced sensitivity with LLOQ of 10 pg/mL using amlodipine as internal standard [5]
  • GC-MS: Useful for metabolite profiling with derivatization [6]
  • Isocratic HPLC with UV detection: Alternative method for separation of this compound and four metabolites using C18 column and methanol-phosphate buffer mobile phase [3]
Stability Considerations

This compound demonstrates particular sensitivity to photodegradation, with approximately 20% conversion from the dihydropyridine form to the pyridine analog observed within 24 hours of UV radiation exposure. This necessitates protective measures during sample preparation and analysis:

G A This compound Stability Considerations B Light Sensitivity A->B D pH Stability A->D G Best Practices A->G C 20% conversion to pyridine analog after 24h UV exposure B->C E Stable in acid conditions D->E F Ester hydrolysis under basic conditions D->F H Use amber vials G->H I Maintain neutral pH G->I J Control temperature (23±2°C) G->J

  • Light Protection: Use amber vials and low-actinic glassware throughout analysis
  • pH Control: Maintain neutral to slightly acidic conditions to prevent ester hydrolysis
  • Temperature Control: Maintain samples at controlled room temperature (23±2°C) [7]
Troubleshooting Guide
  • Poor Enantiomer Resolution: Adjust mobile phase ratio (increase 2-propanol content slightly) or column temperature
  • Low Recovery in HF-LPME: Verify hollow fiber membrane integrity and extraction time
  • Matrix Effects: Ensure adequate sample clean-up and consider internal standard correction

Conclusion

The presented application notes and protocols provide a comprehensive framework for the chiral analysis of this compound and its metabolites in various matrices. The HF-LPME sample preparation technique coupled with chiral HPLC-UV analysis offers a robust, sensitive, and selective methodology suitable for preclinical and clinical studies. The documented validation parameters confirm method reliability for quantitative applications in pharmaceutical research and development.

References

Application Notes and Protocols: Optimization of Isradipine-Loaded Solid Lipid Nanobioparticles using Taguchi Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the management of hypertension. Despite its therapeutic efficacy, its clinical application faces significant challenges due to its poor aqueous solubility (0.01 mg/mL) and extensive hepatic first-pass metabolism, resulting in low oral bioavailability of approximately 15-24% [1] [2] [3]. To overcome these limitations, solid lipid nanoparticles (SLNs) have emerged as a promising drug delivery system, offering enhanced solubility, improved bioavailability, and controlled release profiles.

The integration of rutin, a flavonoid bioenhancer, with SLNs to form solid lipid nanobioparticles (SLNbps) represents an innovative approach to further improve the therapeutic performance of this compound [4] [1]. This protocol describes the systematic optimization of this compound-loaded SLNbps using Taguchi design (TgD) methodology, a robust statistical approach that enables efficient identification of critical formulation parameters while minimizing experimental runs [4].

Background and Rationale

Quality by Design (QbD) in Pharmaceutical Development

The Quality by Design (QbD) framework, as outlined in ICH guidelines, emphasizes understanding and controlling pharmaceutical manufacturing processes based on sound science and quality risk management [4]. This approach facilitates the development of robust formulations with desired critical quality attributes (CQAs). Within QbD, Design of Experiments (DoE) provides statistical tools for systematically studying the influence of formulation and process variables on product quality [4] [5].

Taguchi Methodology Fundamentals

Taguchi methodology employs specially designed orthogonal arrays to investigate multiple factors simultaneously with a minimal number of experimental runs. This approach incorporates signal-to-noise (S/N) ratios to measure quality characteristics, aiming to maximize process robustness against noise factors [4] [6]. The method is particularly valuable in pharmaceutical formulation development where multiple factors interact to influence critical quality attributes.

Experimental Design and Optimization

Taguchi Design Setup

The optimization of this compound-loaded SLNbps utilized an L27 orthogonal array to investigate three critical factors at three levels each [4] [1]:

Table 1: Taguchi Design Factors and Levels for SLNbp Optimization

Factor Description Level 1 Level 2 Level 3
A Lipid concentration (Glycerol monostearate) Low Medium High
B Polymer concentration (Eudragit L100) Low Medium High
C Sonication time Low Medium High

Note: Specific values for each level are not provided in the search results but would be determined based on preliminary experiments.

Quality Responses and Analysis

The experimental responses measured for each formulation included [4] [1]:

  • Entrapment efficiency (% EE)
  • Particle size (nm)
  • Polydispersity index (PDI)
  • Zeta potential (mV)

The signal-to-noise (S/N) ratio for each response was calculated according to the "larger-is-better" approach for entrapment efficiency and the "smaller-is-better" approach for particle size [1]. Statistical analysis of the S/N ratios identified the optimal level for each factor to achieve the target product profile.

Materials and Equipment

Drug and Excipients
  • This compound (Orchid Chemicals & Pharmaceuticals Ltd., Tamil Nadu, India) [4]
  • Glycerol monostearate (GMS) and soya lecithin (Central Drug House Pvt. Ltd., India) [4] [7]
  • Eudragit L100 (Sigma-Aldrich Chemicals Pvt. Ltd., India) [7]
  • Rutin (Sigma-Aldrich Chemicals Pvt. Ltd., India) [4] [7]
  • Polysorbate 80 (Tween 80) (Central Drug House Pvt. Ltd., India) [4]
  • Hydrochloric acid, potassium phosphate monobasic, and solvents (analytical grade) [4]
Equipment
  • Ultrasonicator (e.g., UltrasonicsTM SonifierTM, SFX550) [5]
  • High-speed homogenizer (e.g., T25 ULTRA-TURRAX, IKA Werke GmbH) [5]
  • Zetasizer Nano ZS (Malvern Instruments, UK) for particle size, PDI, and zeta potential [2] [7]
  • FT-IR Spectrometer (e.g., Agilent Cary 630) [4]
  • Differential Scanning Calorimeter (e.g., Pyris 6 DSC, Perkin Elmer) [4]
  • High-Resolution Transmission Electron Microscope [7]
  • HPLC System with UV detector for drug analysis [7]

Detailed Experimental Protocols

Preparation of this compound-Loaded SLNbps

The following protocol describes the preparation of this compound-rutin co-loaded SLNbps using homogenization followed by ultrasonication [4] [7]:

workflow A Prepare aqueous phase: - Disperse polysorbate 80 in water - Heat to 92°C with magnetic stirring C Hot homogenization: - Add hot aqueous phase to lipid phase - Homogenize at 10,000 rpm for 10 min  at 92±3°C A->C B Prepare lipid phase: - Mix GMS, soya lecithin, Eudragit L100,  this compound, and rutin - Heat to 92°C with magnetic stirring B->C D Ultrasonication: - Process pre-emulsion at 70% amplitude  for optimized time (approx. 24 min) C->D E Rapid cooling: - Immediate transfer to ice bath - Stir until SLNbps form D->E F Storage: - Store nanosuspension at 4°C  in glass container E->F

Critical Parameters:

  • Maintain temperature at 92±3°C during homogenization
  • Optimized sonication time (approximately 24 minutes based on Taguchi results) [4]
  • Lipid to surfactant ratio of 1:2 [5]
  • Drug to rutin ratio in equivalent proportions [7]
Characterization Protocols
5.2.1 Particle Size, PDI, and Zeta Potential

Procedure:

  • Dilute the SLNbp dispersion appropriately with purified water
  • Transfer to disposable sizing cuvette
  • Measure particle size and PDI using dynamic light scattering (DLS) at 25°C
  • Transfer to folded capillary cell for zeta potential measurement
  • Perform all measurements in triplicate [2] [7]

Acceptance Criteria:

  • Particle size: ~100-200 nm [1] [2]
  • PDI: <0.3 indicating narrow size distribution [2]
  • Zeta potential: |±20| mV for physical stability [2]
5.2.2 Entrapment Efficiency Determination

Procedure:

  • Centrifuge SLNbp dispersion at high speed (e.g., 15,000 rpm for 30 min)
  • Collect supernatant and dilute appropriately
  • Analyze drug content in supernatant using HPLC-UV [7]
  • Calculate entrapment efficiency using the formula:

EE% = (Total drug - Free drug) / Total drug × 100 [4] [1]

5.2.3 FT-IR and DSC Analysis

Procedure:

  • Prepare samples (pure drug, physical mixture, and SLNbps) as KBr pellets
  • Scan FT-IR spectra in range 4000-400 cm⁻¹ [4]
  • For DSC, seal samples in aluminum pans
  • Heat at rate of 10°C/min under nitrogen atmosphere [4]
  • Compare characteristic peaks to identify interactions
5.2.4 In Vitro Drug Release Studies

Procedure:

  • Place SLNbp equivalent to 2.5 mg this compound in dialysis membrane
  • Immerse in release medium (pH 6.8 phosphate buffer)
  • Maintain at 37±0.5°C with continuous stirring at 45 rpm
  • Withdraw samples at predetermined time intervals
  • Replace with fresh medium to maintain sink conditions
  • Analyze samples by HPLC-UV at λmax 326 nm [7]

Release Kinetics Analysis: Fit release data to various models:

  • Zero-order and first-order kinetics
  • Higuchi model
  • Korsmeyer-Peppas equation [7]

Results and Interpretation

Optimization Data Analysis

Table 2: Expected Results for Optimized this compound-Rutin SLNbp Formulation

Parameter Optimized Result Reference
Entrapment Efficiency 97.58% [1]
Particle Size 108 nm [1]
Drug Release 86.54% in 24 h [1]
Zeta Potential ~ -21.8 mV [2]
Oral Bioavailability 3.2-4.7 fold enhancement [7]
Factor Effect Interpretation

The analysis of S/N ratios from the Taguchi design enables identification of the optimal level for each factor [4] [1]:

  • Lipid concentration: Significantly influences entrapment efficiency
  • Polymer concentration: Affects particle size and stability
  • Sonication time: Critical for controlling particle size and distribution

In Vivo Evaluation Protocol

Pharmacodynamic Study in Hypertensive Rats

Animal Model:

  • Wistar rats (200-250 g)
  • Hypertension induced by subcutaneous methyl prednisolone acetate (20 mg/kg/week for 2 weeks) [7]

Study Design:

  • Divide rats into five groups (n=6)
  • Administer formulations orally:
    • Group I: Normal control (no treatment)
    • Group II: Hypertensive control
    • Group III: Conventional this compound suspension
    • Group IV: this compound SLNs without rutin
    • Group V: Optimized this compound-rutin SLNbps [7]

Parameters:

  • Measure systolic blood pressure at regular intervals
  • Collect blood samples for pharmacokinetic analysis (0.5, 1, 2, 4, 6, 8, 12, 16, 24, 32, 40, and 48 h) [7]
  • Analyze plasma samples by HPLC-UV
  • Calculate pharmacokinetic parameters using Kinetica Software [7]

Troubleshooting Guide

Table 3: Common Issues and Solutions in SLNbp Development

Problem Possible Cause Solution
Large particle size Insufficient sonication time or energy Optimize sonication parameters; increase time/amplitude
Low entrapment efficiency Drug-lipid incompatibility Modify lipid composition; include solubilizers
Poor stability Inadequate zeta potential Optimize surfactant combination
Rapid drug release Poor lipid matrix formation Adjust lipid:solid ratio; incorporate additional polymers
Physical aggregation Insufficient stabilization Increase surfactant concentration; add co-surfactants

Conclusion

The Taguchi methodology provides a systematic, efficient approach for optimizing this compound-loaded solid lipid nanobioparticles. The integration of rutin as a bioenhancer significantly improves the oral bioavailability of this compound, addressing its inherent limitations of poor solubility and extensive first-pass metabolism. The optimized formulation demonstrates enhanced entrapment efficiency, desirable nanometric particle size, sustained release profile, and significantly improved in vivo performance.

This protocol serves as a comprehensive guide for researchers in developing and optimizing lipid-based nanocarriers for poorly bioavailable drugs, with potential applications across various therapeutic areas beyond antihypertensive therapy.

References

Comprehensive Application Notes and Protocols: Capillary Electrophoresis Method for Isradipine Quantification in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Isradipine is a dihydropyridine calcium channel antagonist that has demonstrated significant therapeutic potential beyond its traditional antihypertensive effects. Recent scientific evidence suggests that this compound may possess neuroprotective properties, with studies indicating it reduces the neurotoxic consequences of β-amyloid accumulation in models of Alzheimer's disease [1]. Additionally, clinical investigations have explored its potential in Parkinson's disease, though with varied outcomes [2]. These expanding therapeutic applications necessitate robust analytical methods for drug quantification and quality control. Capillary electrophoresis has emerged as a powerful analytical technique for pharmaceutical analysis, offering distinct advantages over conventional chromatographic methods, including high separation efficiency, minimal sample consumption, and reduced organic solvent use [3] [4].

The analysis of pharmaceutical compounds like this compound requires methods capable of separating enantiomers and detecting degradation products, as these factors significantly impact drug safety and efficacy. Conventional methods such as high-performance liquid chromatography (HPLC) have historically dominated pharmaceutical analysis, but CE offers a viable alternative with several green chemistry advantages [4] [5]. This application note provides a detailed CE method for the quantification of this compound, developed and validated for the determination of this compound enantiomers in pharmaceutical formulations and degradation studies [6].

Table 1: Key Properties of this compound and CE Analysis Conditions

Parameter Specification Reference
Therapeutic Category Dihydropyridine calcium channel blocker [1]
Potential Neuroprotective Effects Reduces Aβ neurotoxicity in Alzheimer's models [1]
Analytical Technique Capillary Electrophoresis [6]
Separation Mode Capillary Zone Electrophoresis with chiral selector [6]
Primary Application Pharmaceutical formulation analysis and degradation studies [6]

Methodology and Experimental Design

CE Instrumentation and Optimal Conditions

The CE method for this compound quantification employs a fused-silica uncoated capillary with an internal diameter of 50 μm and total length of 60.0 cm, which provides an optimal balance between separation efficiency analysis time [6]. The detection system typically utilizes UV absorption at appropriate wavelengths for this compound detection. The instrumental configuration includes a high-voltage power supply capable of delivering up to 30 kV, a temperature-controlled cartridge for maintaining consistent separation conditions (typically 25°C), and an auto-sampler for precise injection of nanoliter sample volumes. Prior to initial use and between analyses, the capillary requires conditioning with NaOH solutions (1 M and 0.1 M) and 0.1 M HCl to ensure reproducible electroosmotic flow and migration times [6] [5].

The optimized electrophoretic conditions for this compound separation utilize 15 mM borate buffer at pH 9.3 with sulfobutyl ether-β-cyclodextrin (2.5%, w/v) as the chiral selector [6]. This alkaline pH condition is critical as it promotes proton loss from silanol groups (SiOH) on the capillary wall, forming SiO⁻ ions that generate strong electroosmotic flow toward the cathode. The applied voltage is set at +30 kV with sample injection performed in the hydrodynamic mode [6]. Under these optimized conditions, complete separation between this compound enantiomers is achieved in less than 7 minutes, demonstrating the method's efficiency for rapid quality control applications.

Sample Preparation Protocol
  • Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with an appropriate solvent (e.g., methanol or water) to obtain a stock solution of 1000 μg/mL. Prepare working standards in the concentration range of 50-300 μg/mL by serial dilution with the same solvent [6].

  • Pharmaceutical Formulation Preparation: For tablet formulations, weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound to a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 10-15 minutes with intermittent shaking, and dilute to volume. Filter through a 0.45 μm membrane filter before analysis [6].

  • Forced Degradation Studies: Subject this compound samples to various stress conditions including acidic hydrolysis (0.01 M HCl), alkaline hydrolysis (0.01 M NaOH), oxidative degradation (0.03% H₂O₂), and photolytic degradation [6] [4]. Prepare fresh solutions for each degradation study and compare with untreated controls to evaluate degradation products.

System Suitability and Method Optimization

System suitability tests should be performed before each analytical run to verify that the CE system performs adequately for its intended purpose. Critical parameters include migration time reproducibility (RSD < 1%), peak area precision (RSD < 5%), resolution between enantiomers (Rs > 2.0), and theoretical plates (>50,000). Method optimization experiments should investigate the impact of buffer pH (8.0-9.5), buffer concentration (10-25 mM), chiral selector concentration (1.0-3.0% w/v), applied voltage (20-30 kV), and capillary temperature (20-30°C) on separation efficiency and analysis time [6] [3].

The following diagram illustrates the fundamental separation principle of capillary electrophoresis applied to this compound analysis:

G cluster_1 Capillary Electrophoresis Separation Principle cluster_2 Key Factors Influencing Separation EOF Electro-Osmotic Flow (EOF) Separation Analyte Separation (Based on Charge/Size) EOF->Separation Bulk Flow Mobility Electrophoretic Mobility Mobility->Separation Differential Migration Detection UV Detection Separation->Detection Separated Analytes Factor1 Buffer pH (Affects EOF & Analyte Charge) Factor1->EOF Factor2 Applied Voltage (Higher = Faster Separation) Factor2->Mobility Factor3 Chiral Selector (Enantiomer Resolution) Factor3->Separation

Results and Method Validation

Validation Parameters and Acceptance Criteria

The CE method for this compound quantification has been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating suitability for its intended purpose in pharmaceutical analysis [6] [4]. The validation protocol encompasses assessment of linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. For linearity evaluation, calibration curves were constructed in the concentration range of 50-300 μg/mL for both this compound enantiomers, with correlation coefficients (r) of ≥0.9978, indicating excellent linear response across the specified range [6].

Method precision was evaluated through both intra-day and inter-day studies, with relative standard deviation (RSD) values and relative errors below 5% for all measurements, confirming the method's reliability and reproducibility [6]. Accuracy was demonstrated through recovery studies using spiked samples, with results falling within acceptable ranges. The method's specificity was confirmed through forced degradation studies, which showed that this compound peaks were well-resolved from degradation products under all stress conditions, establishing the method as stability-indicating [6].

Table 2: Method Validation Parameters for this compound CE Analysis

Validation Parameter Results Acceptance Criteria Reference
Linearity Range 50-300 μg/mL r ≥ 0.995 [6]
Correlation Coefficient (r) ≥ 0.9978 r ≥ 0.995 [6]
Precision (RSD) < 5% ≤ 5% [6]
LOD Not specified Signal-to-noise ≥ 3 [4]
LOQ Not specified Signal-to-noise ≥ 10 [4]
Migration Time < 7 minutes - [6]
Specificity Resolution from degradation products No interference [6]
Degradation Studies and Stability Assessment

Forced degradation studies provide critical information about the inherent stability of this compound and the method's selectivity in separating the active pharmaceutical ingredient from its degradation products. This compound was subjected to various stress conditions, including oxidative, hydrolytic, and photolytic degradation [6]. In all stress conditions, the drug presented considerable degradation when compared with a fresh sample (zero time), demonstrating the method's ability to detect and quantify degradation products [6]. The degradation products were well-resolved from the parent drug peaks, confirming the method's stability-indicating capability.

The electropherograms obtained from stressed samples showed distinct peak patterns for different degradation pathways, allowing for the identification of specific degradation products associated with each stress condition. This information is invaluable for pharmaceutical formulation development and storage condition optimization, as it helps identify the most likely degradation pathways under various environmental conditions. The method's ability to separate this compound enantiomers throughout these degradation studies further enhances its utility for comprehensive drug stability assessment [6].

Detailed Standard Operating Protocol

Step-by-Step Analytical Procedure
  • Capillary Conditioning:

    • Rinse new capillaries with 1 M NaOH for 30 minutes, followed by 0.1 M NaOH for 30 minutes, and then with deionized water for 15 minutes.
    • Before each analysis, rinse the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and run buffer for 3 minutes.
    • Maintain capillary temperature at 25°C throughout the analysis.
  • Electrolyte Preparation:

    • Prepare 15 mM borate buffer by dissolving appropriate amounts of boric acid or sodium borate in deionized water.
    • Adjust pH to 9.3 using 1 M NaOH or 1 M HCl as needed.
    • Add sulfobutyl ether-β-cyclodextrin to achieve a final concentration of 2.5% (w/v).
    • Filter the solution through a 0.45 μm membrane and degas by sonication for 5 minutes.
  • Instrument Operation:

    • Set detection wavelength according to this compound's UV absorption maximum.
    • Apply voltage of +30 kV with normal polarity (anode at inlet, cathode at detector).
    • Perform hydrodynamic injection at 0.5 psi for 5 seconds (or equivalent volume).
    • Run time should be approximately 10 minutes to ensure complete elution of all components.
  • System Suitability Testing:

    • Inject six replicates of standard solution at target concentration.
    • Calculate RSD of migration times (should be < 1%) and peak areas (should be < 2%).
    • Determine resolution between critical pairs; for enantiomers, Rs should be > 2.0.
    • Calculate theoretical plates; should be > 50,000 per meter.
Troubleshooting and Quality Control
  • Migration Time Drift: If migration times consistently increase or decrease, check buffer pH and replenish with fresh buffer. Ensure capillary conditioning is consistent between runs.
  • Poor Peak Shape: Tailing or fronting peaks may indicate adsorption issues. Increase buffer concentration or add modifiers to reduce analyte-wall interactions.
  • Loss of Resolution: For declining resolution between enantiomers, prepare fresh chiral selector solution as cyclodextrins can degrade over time.
  • Irreproducible Injection: Check for leaks or blockages in the injection system. Ensure consistent injection pressure and timing.
  • Baseline Noise: Replace buffer with fresh solution, check for air bubbles in the capillary, and ensure detector lamp has sufficient lifetime remaining.

The following workflow illustrates the complete analytical procedure for this compound quantification:

G cluster_1 This compound CE Analysis Workflow SamplePrep Sample Preparation (50-300 μg/mL in solvent) Injection Sample Injection (Hydrodynamic, 5 sec) SamplePrep->Injection BufferPrep Buffer Preparation (15 mM borate, pH 9.3 with 2.5% SBE-β-CD) CapillaryCond Capillary Conditioning (NaOH, Water, Buffer rinse) BufferPrep->CapillaryCond CapillaryCond->Injection Separation Electrophoretic Separation (30 kV, 25°C, <7 min) Injection->Separation Detection UV Detection (Quantification) Separation->Detection DataAnalysis Data Analysis (Peak identification & quantification) Detection->DataAnalysis SystemSuitability System Suitability Test (Precision, Resolution) DataAnalysis->SystemSuitability SystemSuitability->Injection Verify before analysis

Discussion and Applications

Comparison with Other Analytical Techniques

Capillary electrophoresis offers several distinct advantages for this compound analysis compared to traditional chromatographic methods. When compared with high-performance liquid chromatography (HPLC), CE demonstrates superior separation efficiency, faster analysis times, and significantly reduced consumption of organic solvents [3] [4]. This aligns with the principles of Green Analytical Chemistry, making CE an environmentally friendly alternative for routine pharmaceutical analysis [5]. Additionally, CE requires smaller sample volumes (typically nanoliters per injection), which is particularly advantageous when sample quantity is limited.

The selectivity of CE can be easily modified by adjusting the buffer composition, pH, or additives such as chiral selectors, without the need for expensive chiral chromatography columns. For this compound enantiomer separation, the use of sulfobutyl ether-β-cyclodextrin as a chiral selector in the CE buffer provides excellent resolution at a fraction of the cost of chiral HPLC columns [6]. However, CE generally has lower concentration sensitivity compared to HPLC, which may necessitate pre-concentration techniques for trace analysis. The complementarity of these techniques often makes them valuable orthogonal methods in comprehensive pharmaceutical analysis.

Applications in Pharmaceutical Analysis

The validated CE method for this compound has broad applications throughout the pharmaceutical development lifecycle. In formulation development, it enables rapid assessment of drug stability and compatibility with excipients. For quality control purposes, the method provides a robust means of quantifying this compound in finished pharmaceutical products while monitoring for potential degradation products or enantiomeric impurities [6] [4]. The method's stability-indicating capability makes it particularly valuable for shelf-life determination and storage condition optimization.

Beyond routine quality control, this CE method can be applied to pharmacokinetic studies and therapeutic drug monitoring, though additional method development may be required for biological matrices. The expanding therapeutic interest in this compound, particularly for neurodegenerative conditions [1] [2], underscores the importance of reliable analytical methods for both preclinical and clinical studies. Furthermore, the principles underlying this method can be adapted for the analysis of other dihydropyridine calcium channel blockers, facilitating efficient method development for structurally related compounds.

Conclusion

The capillary electrophoresis method detailed in this application note provides a robust, efficient, and environmentally friendly approach for the quantification of this compound in pharmaceutical formulations. The method demonstrates excellent linearity, precision, and accuracy across the concentration range of 50-300 μg/mL, with complete separation of this compound enantiomers achieved in less than 7 minutes [6]. The stability-indicating nature of the method, verified through forced degradation studies, makes it suitable for comprehensive drug stability assessment throughout the product lifecycle.

The minimal solvent consumption and reduced waste generation associated with this CE method align with the principles of Green Chemistry, offering a sustainable alternative to traditional chromatographic techniques without compromising analytical performance [5]. As research continues to explore the potential neuroprotective effects of this compound [1] [2], reliable analytical methods such as this will play a crucial role in supporting pharmaceutical development and quality assurance. The detailed protocols and troubleshooting guidelines provided herein enable successful implementation of this method in various analytical laboratories, contributing to the advancement of pharmaceutical analysis techniques.

References

Optimizing isradipine entrapment efficiency in nanoparticle systems

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low Entrapment Efficiency

The table below summarizes common issues, their potential causes, and evidence-based solutions compiled from recent research.

Problem Area Specific Issue Possible Cause Proposed Solution (with Example Parameters) Key Citation
Formulation Variables Low drug-lipid compatibility Poor solubility of drug in lipid matrix. Use lipids like Glycerol Monostearate (GMS) with surfactants like Soya Lecithin. Optimized Ratio: 2.00 (10:5) %w/w GMS:Soya Lecithin [1]. [1] [2]
-\ Insufficient stabilizer Inadequate surfactant to prevent particle aggregation. Optimize surfactant concentration (e.g., Poloxamer 407) and type. Stirring Speed: 800 rpm [3] [4]. [3]
-\ Lack of bioenhancer Rapid drug metabolism or clearance. Incorporate a bioenhancer like Rutin in an equivalent ratio (1:1) to the drug (Isradipine) [1] [2]. [1] [2]
Process Variables Inefficient energy input Inadequate mixing or energy during formation. Increase homogenization speed & time. Sonication Time: 23.79 min [1]. Homogenization: 24,000 rpm for 15 min [1]. [1] [2]
-\ Improper solvent removal Residual solvent affecting stability. Ensure complete solvent evaporation using rotary evaporation under reduced pressure [3] [1]. [3] [1]
Analytical & Stability Drug leaching during analysis Use of harsh methods that disrupt nanoparticles. Use a gentle centrifugation method (10,000 rpm for 30 min at -4°C) to separate unentrapped drug without damaging nanoparticles [3]. [3]
-\ Instability in GI fluids Nanoparticle degradation in gastric environment. Use enteric polymers like Eudragit L100 (1.212% w/w) to protect nanoparticles from acidic gastric pH [1] [2]. [1] [2]

Detailed Experimental Protocols

Here are the step-by-step methodologies for two key optimization approaches cited in the troubleshooting guide.

1. Polymer-coated Solid Lipid Nanobioparticles (using Central Composite Design) [1] [2] This method uses a lipid core stabilized with a polymer coat and a bioenhancer.

  • Step 1: Melt Lipid Phase. Briefly melt the lipid mixture (e.g., Glycerol Monostearate and Soya Lecithin at the optimized ratio of 2.00 %w/w) at 65–70 °C in a rotary flask.
  • Step 2: Add Active Ingredients. Dissolve this compound and Rutin (in a 1:1 equivalent ratio) in an organic solvent (e.g., 10 ml of Chloroform:Methanol). Add this solution to the melted lipid and remove the organic solvent by rotary evaporation under reduced pressure to form a thin film.
  • Step 3: Hydrate and Add Polymer. Hydrate the lipid film with an aqueous solution containing a surfactant (e.g., 1% w/w Polysorbate 80). Simultaneously, dissolve the polymer Eudragit L100 (1.212 %w/w) in methanol and add it to the lipid dispersion while maintaining the temperature above 65°C.
  • Step 4: Homogenize and Sonicate. Homogenize the mixture at 24,000 rpm for 15 minutes using an ultra-turrax homogenizer. Immediately sonicate the resulting coarse dispersion at 75% amplitude for the optimized time (e.g., 23.79 minutes).
  • Step 5: Lyophilize. Subject the nano-suspension to freeze-drying at -2 to 3 °C using a cryoprotectant like PVP (5% concentration) to obtain dry, stable nanoparticles.

2. Polymeric Freeze-Dried Nanoparticles (using Box-Behnken Design) [3] [4] This method creates nanoparticles directly from a biodegradable polymer using a solvent shifting technique.

  • Step 1: Prepare Organic and Aqueous Phases. Dissolve this compound and the polymer Polylactic Acid (PLA) in 10 ml of acetone (organic phase). Separately, dissolve the stabilizer Poloxamer 407 in the aqueous phase.
  • Step 2: Mix Phases. Steadily inject the organic phase into the aqueous phase using a syringe (e.g., gauge size #27) with continuous stirring.
  • Step 3: Evaporate Solvent. Subject the formulation to rotary evaporation to remove residual acetone.
  • Step 4: Ultrasonicate. Perform ultrasonication for about 10 minutes at a 40% amplitude to reduce particle size and promote uniformity.
  • Step 5: Filter and Lyophilize. Filter the prepared nanosuspension and lyophilize it using a cryoprotective agent (e.g., 5% PVP) to obtain freeze-dried nanoparticles.

Quantitative Data for Comparison

The table below summarizes optimized parameters and their outcomes from key studies to serve as benchmarks for your research.

Formulation Type Optimal Lipid/ Polymer Ratio Optimal Surfactant/ Coating Optimal Process Parameter Resultant Entrapment Efficiency Resultant Particle Size Citation
Polymeric Nanoparticles Drug:PLA (Optimized via BBD) Poloxamer 407 Stirring Speed: 800 rpm 78.25% 153.14 nm [3] [4]
Polymer-coated SLN with Rutin GMS:Lecithin (2.00 %w/w) Eudragit L100 (1.212 %w/w) Sonication Time: 23.79 min 97.85% 106 nm [1] [2]

Experimental Workflow for Optimization

The following diagram illustrates a systematic, quality-by-design (QbD) approach to optimizing nanoparticle formulation, integrating the elements discussed above.

cluster_1 Phase 1: Pre-formulation & Design cluster_2 Phase 2: Formulation & Analysis cluster_3 Phase 3: Data Analysis & Optimization cluster_4 Phase 4: Validation & Characterization A Define QTPP and CQAs B Select Factors and Levels A->B C Choose Statistical Design (e.g., Box-Behnken, CCD) B->C D Prepare Formulations (Refer to Protocols) C->D E Evaluate Responses: - Entrapment Efficiency - Particle Size - Zeta Potential D->E F Analyze Data with RSM E->F G Build Predictive Models F->G H Determine Design Space G->H I Validate Optimized Formula H->I J Full Characterization: - FTIR, DSC, TEM - In-Vitro Release - Stability Studies I->J

References

Managing isradipine drug interactions with CYP3A inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Profile & Known Interactions

For researchers, understanding isradipine's metabolic relationships is fundamental. The table below summarizes its core characteristics and clinical interaction profile.

Aspect Description
Primary Metabolic Enzyme CYP3A4 [1] [2]

| Inhibitor of CYP3A4? | In vitro: Weak competitive inhibitor [1]. In vivo: Not a clinically significant inhibitor [3] [1]. | | Inducer of CYP3A4? | In vitro: Potent inducer of CYP3A4 mRNA, protein, and activity in cultured primary human hepatocytes [2]. | | Clinical Interaction as Victim | Co-administration with strong CYP3A4 inducers (e.g., apalutamide, enzalutamide) can decrease this compound plasma levels. Use alternative drugs or monitor for loss of efficacy [4]. | | Clinical Interaction as Perpetrator | No clinically significant pharmacokinetic interactions via CYP inhibition are expected based on in vivo data [3] [1]. |

This metabolic relationship means that the plasma concentration and efficacy of this compound can be affected by other drugs that inhibit or induce the CYP3A4 enzyme. The following diagram illustrates these key pathways and their clinical consequences.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by IncreasedLevels Increased this compound Levels CYP3A4->IncreasedLevels Reduced Metabolism DecreasedLevels Decreased this compound Levels CYP3A4->DecreasedLevels Enhanced Metabolism StrongInhibitor Strong CYP3A4 Inhibitor StrongInhibitor->CYP3A4 Inhibits StrongInducer Strong CYP3A4 Inducer StrongInducer->CYP3A4 Induces ToxicityRisk Potential Risk of Toxicity IncreasedLevels->ToxicityRisk EfficacyLoss Potential Loss of Efficacy DecreasedLevels->EfficacyLoss

Key Experimental Evidence

  • In Vivo Inhibition Study: A clinical trial found that this compound did not substantially elevate plasma levels of triazolam (a sensitive CYP3A4 substrate), whereas mibefradil did. This indicates that this compound is not a potent inhibitor of CYP3A4 in humans [3].
  • In Vitro Induction Study: Experiments in cultured primary human hepatocytes showed that this compound is a potent inducer of CYP3A4, increasing its mRNA, protein, and enzymatic activity. This induction occurs via activation of the human pregnane X receptor (PXR) [2].
  • Clinical Database Evidence: Drug interaction checkers list multiple strong CYP3A4 inducers (e.g., apalutamide, enzalutamide) as significant interactions with this compound, warranting avoidance or close monitoring [4].

Frequently Asked Questions (FAQs)

Q: How should I manage the co-administration of this compound with a strong CYP3A4 inhibitor? A: While the search results do not provide specific clinical management guidelines for this scenario, the known pharmacology suggests a potential for increased this compound exposure. In clinical practice and research, this would warrant monitoring for signs of increased this compound effects (such as hypotension, dizziness, or tachycardia) and considering dose adjustment if necessary.

Q: Is there a risk of this compound inducing its own metabolism? A: The in vitro evidence suggests this is a possibility. As an inducer of CYP3A4 [2], the enzyme responsible for its own metabolism [1], there is a theoretical basis for auto-induction. The clinical significance of this in vivo remains unclear and may be an area for further investigation.

Q: Are there any absolutely contraindicated drugs with this compound? A: The search results do not list any absolute contraindications. However, concomitant use with drugs that also prolong the QTc interval (e.g., dofetilide, macimorelin) should be avoided due to the additive risk of serious arrhythmias [4].

A Guide for Further Research

The search results are strong on clinical interaction classifications and some mechanistic studies but lack the granular, technical data required for a full troubleshooting guide. To build the resource you need, consider these steps:

  • Consult Primary Literature: Deepen your search for specific pharmacokinetic studies that provide values for Area Under the Curve (AUC), maximum Concentration (Cmax), and half-life changes when this compound is co-administered with prototypical CYP3A4 inhibitors/inducers.
  • Reference Professional Databases: Resources like the FDA prescribing information for this compound or specialized clinical pharmacology databases often contain detailed drug interaction studies with the quantitative data needed for tables.
  • Explore In Vitro Protocols: Look for methodology papers that detail the hepatocyte induction studies [2] or microsomal inhibition assays [1] to build your experimental workflow diagrams.

References

Isradipine analytical method validation parameters and acceptance criteria

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Parameters & Acceptance Criteria

This table outlines the performance characteristics of the LC-MS/MS method as reported in the study [1] [2].

Validation Parameter Reported Results & Acceptance Criteria
Analytical Technique Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Detection Mode Positive ion electrospray ionization (ESI), Multiple Reaction Monitoring (MRM)
Transition (m/z) 372.1 → 312.2 (Isradipine); 408.8 → 237.9 (Internal Standard: Amlodipine)
Linearity Range 10 - 5000 pg/mL
Correlation Coefficient (r²) ≥ 0.9998
Lower Limit of Quantification (LLOQ) 10 pg/mL
Precision (Relative Standard Deviation - RSD) Within acceptable limits (specific data not fully detailed in abstracts)
Accuracy Within acceptable limits (specific data not fully detailed in abstracts)
Retention Time 0.81 min (this compound); 0.65 min (Internal Standard)
Sample Preparation Liquid-liquid extraction with methyl-t-butyl ether after alkaline treatment
Chromatographic Column Reverse-phase (Phenomenex Luna C18)
Run Time Short runtime, enabling high throughput

Detailed Experimental Protocol

For scientists aiming to replicate this method, here is a step-by-step workflow of the described procedure.

A 1. Sample Preparation B Add 100 µL of 1 N NaOH to 100 µL plasma A->B C Add Internal Standard (Amlodipine, 0.1 ng/µL) B->C D Liquid-Liquid Extraction (with methyl-t-butyl ether) C->D E Evaporate organic layer to dryness D->E F Reconstitute residue with mobile phase E->F G 2. LC-MS/MS Analysis F->G H Chromatographic Separation G->H I Column: Phenomenex Luna C18 (50x2.0 mm, 5µm) H->I J Mobile Phase: Methanol/10mM Ammonium Acetate (80:20, v/v) I->J K Flow Rate: 0.2 mL/min J->K L MS Detection: Positive ESI, MRM Mode K->L M Quantify via calibration curve L->M

Frequently Asked Questions & Troubleshooting

Q1: What makes this LC-MS/MS method superior to other techniques for analyzing this compound? This method addresses key challenges in this compound analysis. Due to extensive first-pass metabolism, this compound reaches very low plasma concentrations, requiring high sensitivity [1]. This method's LLOQ of 10 pg/mL is significantly lower than many reported HPLC-UV or GC methods. The short runtime (under 1 minute for this compound) allows for high-throughput analysis, and the MRM detection offers high specificity to avoid interference from metabolites [1] [2].

Q2: My method shows poor recovery or signal. What should I check?

  • Sample Preparation: Ensure the liquid-liquid extraction is consistent. The alkaline treatment is crucial for efficient extraction [1] [2].
  • Instrument Calibration: Verify the mass spectrometer is properly tuned and calibrated for the specific MRM transitions (m/z 372.1→312.2).
  • Mobile Phase: Use fresh, high-purity solvents to prevent signal suppression and maintain stable ionization.

Q3: Are there other recognized analytical methods for this compound? Yes, other techniques are published, though they may have different applications (e.g., pharmaceutical formulation analysis). A 2019 review article lists several methods [3] [4]:

  • HPLC-UV: Official methods in pharmacopoeias like BP and USP for drug substance and product testing.
  • Spectrofluorometry: Requires derivatization as this compound has little native fluorescence.
  • Gas Chromatography (GC) and Voltammetry.

The LC-MS/MS method is generally preferred for biological matrix analysis due to its superior sensitivity and specificity [1] [5].

The provided protocol offers a robust starting point. For implementation in a regulated environment, you would need to establish and document all acceptance criteria for parameters like precision and accuracy through your own validation studies.

References

Nanonization Techniques for Isradipine: A Performance Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key formulation strategies, their components, and the resulting solubility and bioavailability enhancements as reported in the literature.

Formulation Strategy Key Components / Carriers Drug Carrier Ratio Solubility/Dissolution Enhancement Bioavailability Enhancement Key Findings
Solid Dispersion [1] Poloxamer 407 (PXM 407) 5:1 ~16-fold increase in saturation solubility Information not specified Best results with solvent evaporation/fusion methods; DSC/PXRD confirmed drug amorphization [1]
Solid Dispersion [2] Poloxamer 407 (PXM 407) Information not specified Significant dissolution enhancement ~2.4-fold increase vs. marketed capsule Formulated into a controlled-release matrix tablet; good stability under various storage conditions [2]
Nanoparticles [3] Soluplus 0.75:1 (Polymer:Drug) ~10-fold solubility increase Information not specified Prepared by antisolvent precipitation; P-XRD/SEM confirmed reduced drug crystallinity [3]
Coated Solid Lipid Nanobioparticles (c-SLN) [4] [5] Glycerol Monostearate, Soya Lecithin, Eudragit L100, Rutin 2.5 mg ISR : 2.5 mg Rutin High entrapment efficiency (97.85%) & sustained release over 40h 3.2 to 4.7-fold increase vs. conventional suspension Rutin acts as a bioenhancer; formulation shows potential for dose reduction [4]
Nanosuspension [6] HPMC 1:1 Significant increase in dissolution rate Information not specified Prepared by sonoprecipitation; synergy of particle size reduction and crystallinity decrease [6]

Detailed Experimental Protocols

Here are the methodologies for the key nanonization techniques presented in the search results.

Solid Dispersion via Solvent Evaporation and Fusion [1]

This protocol can produce solid dispersions with high solubility enhancement.

  • Objective: To prepare and optimize solid dispersions of Isradipine using solvent evaporation and fusion methods to enhance solubility.
  • Materials: this compound, carriers (e.g., Poloxamer 407, PEG 4000, PEG 6000, Urea), organic solvents (as applicable).
  • Method Steps:
    • Solvent Evaporation: Dissolve the drug and carrier in a common volatile organic solvent. Evaporate the solvent under vacuum using a rotary evaporator until a dry solid is obtained. Scrape the solid, crush, and sieve.
    • Fusion Method: Melt the carrier at a controlled temperature above its melting point. Disperse the drug into the molten carrier with stirring. Cool the mixture rapidly while stirring continuously. Crush and sieve the solidified mass.
  • Evaluation: The formulations are typically evaluated for percentage yield, drug content, saturation solubility, and in vitro dissolution. The optimized formulation is further characterized by DSC, P-XRD, and FTIR.
Nanoparticles via Antisolvent Precipitation [3]

This method is effective for producing nanoparticles that significantly increase dissolution rate.

  • Objective: To formulate and optimize this compound nanoparticles using an antisolvent precipitation method to enhance dissolution rate.
  • Materials: this compound, polymers (e.g., Soluplus, Poloxamer 188, PVP-k30, HPMC E5, PVA), solvent (e.g., acetone), antisolvent (water).
  • Method Steps:
    • Dissolve this compound and the polymer in an organic solvent (e.g., acetone) to form the solvent phase.
    • Add the solvent phase dropwise into the antisolvent (water) under continuous stirring.
    • Subject the formed suspension to ultrasonication to reduce particle size further.
    • Evaporate the organic solvent under reduced pressure to form a nanosuspension.
    • The nanosuspension can be lyophilized to obtain dry nanoparticles for further use.
  • Evaluation: Key parameters include particle size, Polydispersity Index (PDI), saturation solubility, and in vitro dissolution. The optimized formula is characterized using FTIR, DSC, P-XRD, and SEM.
Coated Solid Lipid Nanobioparticles (c-SLN) via Homogenization-Ultrasonication [4] [5]

This technique creates a sophisticated delivery system for enhanced bioavailability and sustained release.

  • Objective: To develop stable, coated solid lipid nanobioparticles for oral delivery of this compound using a bioenhancer (Rutin).
  • Materials: this compound, Rutin, lipids (Glycerol Monostearate), surfactants (Soya Lecithin, Polysorbate 80), polymer (Eudragit L100).
  • Method Steps:
    • Melt the lipid and surfactant (e.g., GMS:soya lecithin) at 65–70°C.
    • Dissolve this compound and Rutin in a chloroform:methanol mixture and add it to the molten lipid. Remove the organic solvent by rotary evaporation to form a uniform drug-lipid melt.
    • Add an aqueous solution of co-surfactant (Polysorbate 80) to the melt and disperse by high-speed homogenization (e.g., 24,000 rpm for 15 min).
    • Add a methanolic solution of Eudragit L100 to the dispersion.
    • Immediately sonicate the mixture (e.g., at 75% amplitude for 20 min) to form a nano-suspension.
    • Convert the suspension into solid nanoparticles by freeze-drying.
  • Evaluation: Critical quality attributes are entrapment efficiency (EE%), particle size, zeta potential, in vitro drug release profile, and stability studies. FTIR and DSC are used for compatibility and state analysis.

Frequently Asked Questions (FAQs)

Q1: Why is nanonization particularly suitable for this compound? this compound is classified as a BCS Class II drug, meaning it has low solubility and high permeability [3] [7]. Its oral bioavailability is low (15%-24%), primarily due to extensive first-pass metabolism and poor aqueous solubility [3] [5]. Nanonization addresses the rate-limiting step of dissolution, thereby enhancing solubility and potentially improving bioavailability.

Q2: How does the choice of polymer influence the performance of solid dispersions? The polymer plays a critical role. Poloxamer 407 has been shown to be highly effective, producing a 16-fold solubility increase in a 5:1 ratio with this compound [1]. This is attributed to its surfactant properties, which aid in wettability and solubilization. Other polymers like Soluplus have also demonstrated significant (10-fold) solubility enhancement in nanoparticle formulations [3].

Q3: My nanoparticle formulation is aggregating. What could be the cause? Aggregation can be caused by several factors:

  • Insufficient Stabilizer: The type and concentration of the polymer/stabilizer (e.g., HPMC, Soluplus) are crucial for providing steric or electrostatic stabilization [3].
  • Inadequate Energy Input: The amplitude and time of ultrasonication are critical parameters. Insufficient sonication may not provide enough energy to break down aggregates and stabilize the nanosuspension [6] [5].
  • Organic Solvent Residue: Incomplete removal of the organic solvent from antisolvent precipitation can destabilize the system.

Q4: What characterization techniques are essential to confirm successful nanonization? A combination of techniques is required:

  • Particle Size & Zeta Potential: For confirming nanoscale size and physical stability [3] [5].
  • DSC & P-XRD: These are critical to confirm the transformation of the drug from a crystalline to an amorphous state, which is a primary mechanism for solubility enhancement [1] [3] [2].
  • FTIR: To rule out any potential chemical incompatibilities between the drug and excipients [1] [4].
  • SEM/TEM: For visualizing the surface morphology and size of the nanoparticles [4] [3].

Experimental Workflow and Formulation Optimization

To help visualize the strategic approach and relationships between different techniques, the following diagram outlines the core pathways for this compound nanonization.

G cluster_strategies Nanonization Strategies Start This compound (BCS Class II) Low Solubility SD Solid Dispersion Start->SD NP Nanoparticles Start->NP LNP Lipid Nanoparticles Start->LNP SD1 Poloxamer 407 PEG 4000/6000 SD->SD1 Carriers NP1 Soluplus, HPMC Antisolvent Precipitation Sonoprecipitation NP->NP1 Polymers & Methods LNP1 Glycerol Monostearate Eudragit L100 coating Rutin (Bioenhancer) LNP->LNP1 Lipids & Bioenhancers Characterization Critical Characterization SD1->Characterization NP1->Characterization LNP1->Characterization C1 Particle Size & PDI DSC & P-XRD (Crystallinity) FTIR (Compatibility) In-Vitro Release Characterization->C1 Techniques Mech Key Mechanisms M1 Particle Size Reduction Drug Amorphization Improved Wettability Sustained Release Mech->M1 Results In Outcome Enhanced Solubility Improved Bioavailability C1->Outcome M1->Outcome

Furthermore, for complex formulations like coated lipid nanoparticles, a statistical approach to optimization is highly beneficial. The following diagram illustrates a typical Quality by Design (QbD) workflow.

G cluster_risk Risk Assessment & DoE cluster_opt Optimization & Validation QTPP Define QTPP (e.g., Sustained Release, High EE%) CQA Identify CQAs (Particle Size, EE%, Drug Release) QTPP->CQA CMA Identify CMAs & CPPs (Lipid Ratio, Polymer %, Sonication Time) CQA->CMA DoE Design of Experiments (DoE) (e.g., CCD, Taguchi) CMA->DoE Model Build Statistical Model & Predict Optimum DoE->Model Check Checkpoint Analysis & Model Validation Model->Check Final Final Optimized Formula Check->Final Confirmation Desired Quality Profile Achieved Final->Confirmation Confirms

References

Isradipine dose adjustment in hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

Official Dosing Recommendations

The following table summarizes the official dosing guidance for isradipine in patients with hepatic impairment:

Patient Population Recommended Dosing Key Considerations & Pharmacokinetic Changes
Hepatic Impairment (General) No initial dose adjustment recommended. Initiate with standard adult dose [1] [2] [3]. Use with caution; adjust dose based on clinical response [4] [5].
Hepatic Cirrhosis Specific dosing not established; follow general guidance for hepatic impairment. Systemic availability increased to 37% (vs. 15-24% in healthy subjects). Systemic clearance reduced (0.6 L/min vs. 1.1 L/min in healthy subjects) [6] [7].

Pharmacokinetics and Experimental Data

The need for cautious titration in liver impairment is due to altered drug metabolism.

  • Key Pharmacokinetic Parameters: In patients with cirrhosis, the systemic availability of this compound increases to approximately 37%, a significant rise from the 15-24% observed in healthy subjects [6] [7] [8]. This is coupled with a reduction in systemic clearance to about 0.6 L/min, down from 1.1 L/min in healthy volunteers [6] [7]. These changes are attributed to a loss of first-pass metabolism.
  • Correlation with Liver Function: Research has shown that the reduction in this compound's systemic clearance correlates with impairments in both hepatic microsomal function (measured by aminopyrine demethylation) and hepatic perfusion (measured by indocyanine green disappearance) [6].

The relationship between liver disease and this compound pharmacokinetics can be visualized in the following workflow:

G cluster_1 Mechanism cluster_2 Pharmacokinetic Changes cluster_3 Clinical Implication LiverDisease Chronic Liver Disease/Cirrhosis Mechanism Underlying Mechanism LiverDisease->Mechanism PK_Changes Key Pharmacokinetic Changes ClinicalImplication Clinical Implication for Dosing PK_Changes->ClinicalImplication Leads to P1 ↑ Systemic Availability (from ~17% to 37%) PK_Changes->P1 P2 ↓ Systemic Clearance (from ~1.1 to 0.6 L/min) PK_Changes->P2 P3 ↑ Peak Plasma Concentration (Cₘₐₓ) ↑ Area Under Curve (AUC) PK_Changes->P3 Mechanism->PK_Changes Results in M1 Reduced Hepatic Enzyme (CYP3A4) Activity Mechanism->M1 M2 Decreased Hepatic Blood Flow Mechanism->M2 C1 Potential for Increased Adverse Effects ClinicalImplication->C1 C2 Requires Careful Dose Titration ClinicalImplication->C2 C3 Enhanced Monitoring Necessary ClinicalImplication->C3

Experimental Protocol & Research Methodology

For researchers designing studies on this compound in hepatic impairment, the following methodology from a key pharmacokinetic study provides a foundational model [6].

  • Study Design: A single-dose, parallel-group study comparing three cohorts: healthy volunteers, patients with non-cirrhotic chronic liver disease (CLD), and patients with biopsy-proven cirrhosis (CIR).
  • Dosing and Administration: Subjects simultaneously received a 5 mg oral dose (labeled with carbon-12, ¹²C) and a 1 mg intravenous dose (labeled with carbon-13, ¹³C). Using stable isotopes allowed researchers to precisely differentiate and calculate oral and IV pharmacokinetics simultaneously.
  • Data Collection & Analysis:
    • Blood Sampling: Serial blood samples were collected following drug administration to determine plasma concentrations of this compound over time.
    • Pharmacokinetic Calculation: Key parameters were calculated, including systemic availability (F), systemic clearance (CL), and area under the curve (AUC).
    • Correlation with Liver Function: The study correlated the pharmacokinetic changes with independent quantitative measures of liver function: aminopyrine demethylation capacity (hepatic microsomal function) and indocyanine green disappearance (hepatic perfusion).

Key Considerations for Drug Development

Based on the available data, here are critical factors for professionals to consider:

  • Dose Titration is Crucial: While the initial dose may not need modification, the subsequent titration phase (increments of 5 mg daily at 2-4 week intervals) requires heightened vigilance in subjects with liver impairment due to their increased drug exposure and potential for adverse effects [1] [5].
  • Adverse Effect Monitoring: The frequency of adverse effects like dizziness, headache, and peripheral edema is known to be dose-related [1]. Researchers should implement robust monitoring for these in hepatically impaired populations.
  • Critical Drug Interaction: Cimetidine, a CYP inhibitor, increases the mean peak plasma concentration and AUC of this compound by 36% and 50%, respectively [7] [5]. This interaction underscores the importance of reviewing concomitant medications in study protocols.

Summary

References

Controlling particle size and PDI in isradipine nanosuspensions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Particle Size & PDI Control

This table outlines frequent issues, their potential causes, and corrective actions based on experimental findings for isradipine nanosuspensions.

Problem Potential Causes Corrective Actions
Large Particle Size Insufficient stirring time [1], low stabilizer concentration [1], suboptimal stabilizer type [1], low antisolvent/solvent ratio [2] Increase milling/stirring time (e.g., ~20 hours) [1]; increase stabilizer concentration; use polymer blends (e.g., PVP K25) [1]; optimize antisolvent/solvent ratio [2]
High PDI (>0.3) Inhomogeneous nucleation [2], insufficient stabilizer [3] [4], unstable supersaturation, inconsistent energy input [2] Optimize drug/stabilizer ratio [2]; ensure adequate stabilizer type/concentration [1]; use controlled precipitation methods (e.g., sonoprecipitation) [2]
Particle Aggregation / Instability Low zeta potential [1], inadequate steric/electrostatic stabilization [3] [4], Ostwald ripening [3] [4] Optimize stabilizers to increase zeta potential; use ionic surfactants for electrostatic stabilization [3] [4]; use polymers (e.g., HPMC) for steric hindrance [1]
Low Saturation Solubility Inadequate particle size reduction, unstable polymorphic form [3] [4] Further reduce particle size to increase surface area [3] [4]; confirm drug remains in stable crystalline state post-processing [5]

Detailed Experimental Protocols

Here are the specific methodologies used in published studies for formulating this compound nanosuspensions, which you can reference as standard protocols.

Protocol 1: Media Milling Technique [1]

This top-down method uses physical energy to break down large drug particles into nanoscale ones.

  • Objective: To enhance the solubility and bioavailability of this compound via particle size reduction.
  • Formulation Composition: The optimized batch contained 0.1% w/v of this compound, 0.5% w/v of PVP K25 as a stabilizer, and 100% w/v of zirconium beads as the milling media in 15 ml of distilled water.
  • Process Parameters:
    • Milling Media: Zirconium beads (100% w/v).
    • Stirring Time: 20 hours.
    • The effects of different process parameters and stabilizer concentrations were investigated and optimized using a simplex lattice design.
  • Outcome: The optimized nanosuspension had a particle size of 248.6 ± 20 nm, a zeta potential of 13.96 ± 5 mV, and a significant increase in saturation solubility and dissolution rate.
Protocol 2: Precipitation (Sonoprecipitation) Technique [5]

This bottom-up method involves precipitating drug nanoparticles from a solution.

  • Objective: To formulate this compound-loaded nanosuspension and evaluate its potential as an anticancer drug.
  • Formulation Composition: The formulation was developed using a 23 factorial design. It employed PVP K-30 as a polymer, poloxamer 188 as a co-polymer, and sodium lauryl sulfate (SLS) as a surfactant.
  • Process Parameters:
    • The drug is first dissolved in a solvent.
    • This solution is then injected into an antisolvent (containing stabilizers) where the drug has limited solubility, leading to rapid supersaturation and nucleation.
    • Ultrasonication (sonication) energy is typically applied to control the nucleation process and prevent particle growth.
  • Outcome: The optimized formulation (F8) exhibited a particle size of 754.9 nm, a zeta potential of -32.5 mV, and a high in-vitro drug release of 96.57%.

Optimization Strategy & Experimental Workflow

The following diagram maps out the logical workflow for developing and optimizing a nanosuspension, integrating the principles of Quality by Design (QbD).

Start Define Objective & CQAs CQAs Critical Quality Attributes • Particle Size (Y1) • PDI • Saturation Solubility (Y2) • Zeta Potential • Drug Release (Y3) Start->CQAs CPPs_CMAs Identify CPPs & CMAs CQAs->CPPs_CMAs CPPs Critical Process Parameters (CPPs) • Stirring/Sonication Time • Stirring Speed • Antisolvent/Solvent Ratio • Energy Input CPPs_CMAs->CPPs CMAs Critical Material Attributes (CMAs) • Stabilizer Type/Concentration (X1, X2, X3) • Drug/Stabilizer Ratio • Dose Concentration CPPs_CMAs->CMAs DOE Design of Experiments (DoE) • Factorial Design • Simplex Lattice Design • Box-Behnken Design CPPs->DOE CMAs->DOE Experiment Perform Experiments & Prepare Nanosuspension DOE->Experiment Evaluation Evaluate Responses & Analyze Data Experiment->Evaluation Optimal Identify Optimal Formulation Evaluation->Optimal Validation Validate Model & Scale-Up Optimal->Validation

Key Stabilizers and Formulation Principles

Successful nanosuspension development relies heavily on understanding the role of stabilizers and the underlying principles.

  • Common Stabilizers for this compound: Research has successfully used PVP K25 [1], Poloxamer 188, and Sodium Lauryl Sulfate (SLS) [5] to stabilize this compound nanoparticles. Using polymer blends can sometimes be more effective than single stabilizers.
  • Fundamental Principles:
    • Increased Surface Area & Dissolution: Reducing particle size to the nanoscale dramatically increases the surface area, which enhances the dissolution rate as described by the Noyes-Whitney equation [3] [4].
    • Stabilization Mechanism: Stabilizers work by creating a physical or electrostatic barrier (or both) between drug particles. This prevents aggregation and Ostwald ripening, a process where smaller particles dissolve and re-deposit onto larger ones, leading to growth over time [3] [4].

References

Stabilizing isradipine in cyclodextrin inclusion complexes

Author: Smolecule Technical Support Team. Date: February 2026

Isradipine-Cyclodextrin Complexes: Technical Guide & FAQs

Q1: What are the proven benefits of forming inclusion complexes with this compound? Forming inclusion complexes with cyclodextrins, particularly β-cyclodextrin (β-CD) and its derivatives, directly addresses several critical challenges associated with this compound [1]. The table below summarizes the key improvements documented in research:

Improvement Area Key Quantitative Findings Experimental Context
Photostability Photostability more than doubled after 4 days of radiation [1]. Formation with Methyl-β-CD also doubled photostability [2]. Radiation under ICH guidelines (HBO-200 lamp); stability assessed via HPLC/HPTLC [1] [2].
Solubility & Dissolution A 1:2 molar ratio (this compound:β-CD) was identified as optimal for solubility [1]. A sustained release profile was maintained over 24 hours using HPMC matrix tablets [1]. Solubility tests and dissolution studies comparing pure drug vs. complexes [1].
Crystalline Structure Confirmed conversion from a crystalline to an amorphous state [1]. Analysis via Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR) [1].

Q2: What is the standard protocol for preparing this compound-β-Cyclodextrin complexes? The Solvent Evaporation Method is a well-established and effective technique [1]. The following workflow outlines the key stages and critical control points for this preparation.

G Start Start Preparation Step1 1. Dissolve Components • Dissolve this compound and β-CD in a suitable organic solvent. Start->Step1 Step2 2. Mix Solutions • Combine solutions with stirring. • Critical: Maintain 1:2 molar ratio (this compound : β-CD). Step1->Step2 Step3 3. Evaporate Solvent • Remove solvent via evaporation under reduced pressure or heating. • Goal: Form a solid mass. Step2->Step3 Step4 4. Collect & Dry Complex • Scrape the solid mass. • Dry further in a desiccator or oven to constant weight. Step3->Step4 Step5 5. Characterize Product • Confirm complex formation and amorous nature via DSC and FT-IR. Step4->Step5 End Inclusion Complex Ready Step5->End

Q3: How do I analytically confirm successful complex formation and its properties? A multi-technique approach is required to fully characterize the inclusion complex. The following workflow integrates the key analytical steps and their purposes.

G A Start Characterization B Solid State Analysis A->B G Performance & Stability Testing A->G C DSC (Differential Scanning Calorimetry) B->C D FT-IR (Fourier Transform Infrared) B->D E Result: Confirms loss of crystalline structure of pure this compound. C->E F Result: Shows shift in characteristic functional group peaks of this compound. D->F H In Vitro Dissolution Test G->H I Photostability Test G->I J Result: Demonstrates improved dissolution rate and sustained profile. H->J K Result: Quantifies enhanced resistance to degradation under light (ICH guidelines). I->K

Troubleshooting Common Experimental Issues

Q4: The dissolution rate of my complex is not showing significant improvement. What could be wrong?

  • Incorrect Molar Ratio: The 1:2 (this compound:β-CD) ratio is critical [1]. Verify the weights used during preparation with precise analytical balances.
  • Incomplete Complex Formation: Ensure the solvent is fully evaporated and the resulting solid is completely dry and finely powdered to prevent the presence of uncomplexed, crystalline drug.
  • Analytical Method Error: Confirm that your dissolution apparatus and method (e.g., paddle speed, medium volume, and pH) are appropriate for the expected release profile.

Q5: My stability studies show degradation, unlike the reported results. How can I improve photostability?

  • Confirm Complex Formation: If the characterization (DSC/FT-IR) does not clearly show formation of an amorphous complex, the protective effect of the cyclodextrin cavity will be reduced. Re-optimize the preparation method.
  • Control Light Exposure: Strictly minimize exposure to light during all stages of experiment preparation, testing, and storage. Use amber glassware or work under yellow/red safe lights.
  • Verify Analytical Methods: Use validated stability-indicating methods (e.g., HPLC) as described in the literature to accurately quantify the parent drug and its degradants [2].

Q6: How can I develop a sustained-release (SR) formulation from the inclusion complex?

  • Incorporate into a Matrix System: A common and effective strategy is to use the inclusion complex as the active ingredient within a hydrophilic polymer matrix.
  • Use HPMC as Retardant Material: As demonstrated in research, you can blend the inclusion complex with Hypromellose (HPMC) and then compress the blend into matrix tablets via direct compression [1]. The HPMC gel layer provides sustained release over 24 hours.

References

Isradipine versus amlodipine blood pressure control and edema rates

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Comparison: Blood Pressure Control & Edema

A 2007 open-label, drug substitution study provides the most relevant head-to-head data for your query [1]. The table below summarizes the key findings from this study.

Parameter Amlodipine (10 mg) Isradipine CR (10 mg) Notes
Systolic BP (SBP) Reduction Baseline: 154.4 ± 8.8 mmHg 146.5 ± 7.4 mmHg* *Statistically significant (p<0.05) reduction after 6 weeks of this compound [1].
Diastolic BP (DBP) Reduction Baseline: 85.9 ± 6.8 mmHg 81.7 ± 6.4 mmHg Trend not statistically significant [1].
Edema Incidence (10 mg group) 13/63 patients (20.6%) 6/63 patients (9.5%) Edema improved upon switching to this compound and recurred upon reversion to amlodipine [1].
Study Design Open-label substitution study; patients switched from amlodipine to this compound CR and back.

Pharmacological & Safety Profiles

The clinical differences can be partly explained by their distinct pharmacological properties. The table below compares their core characteristics.

Characteristic Amlodipine This compound
FDA-Approved Uses Hypertension, Coronary Artery Disease, Chronic Stable Angina [2] [3] Hypertension [4]
Half-Life Long: 30-50 hours [2] [5] [3] Short: 8 hours [6] [4]
Dosing Frequency Once daily [2] Multiple times daily (standard release) [7]
Bioavailability High (64%-90%) [2] [3] Low to moderate (15%-24%) due to extensive first-pass metabolism [4]
Common Adverse Effects Edema, dizziness, flushing, palpitations [2] [5] Dizziness, edema, headache, flushing [4] [7]
Protein Binding ~98% [3] 95% [4]

Detailed Experimental Protocols

For the 2007 Open-Label Substitution Study [1]:

  • Objective: To compare the antihypertensive efficacy and incidence of edema between controlled-release (CR) this compound and amlodipine.
  • Design: Open-label study in 114 patients with mild-to-moderate hypertension stabilized on amlodipine (5 or 10 mg/day). After a 6-month run-in, patients were switched to an equivalent dose of this compound CR for 6 weeks, then switched back to amlodipine for 6 weeks.
  • Key Measurements: Sitting blood pressure was measured at trough (approx. 24 hours post-dose) at 2-week intervals. Edema was assessed clinically (1+ to 4+) by the same study coordinator at each visit.

For the 2025 Amlodipine Pharmacovigilance Study [8] [9]:

  • Objective: To conduct a systematic analysis of adverse drug reactions (ADRs) associated with amlodipine.
  • Data Source: FDA Adverse Event Reporting System (FAERS) data from Q1 2004 to Q2 2024, limited to reports from healthcare professionals with amlodipine as the primary suspect drug (N=18,886 reports).
  • Analysis Method: Disproportionality analysis using four distinct algorithms (ROR, PRR, BCPNN, EGBM) to identify robust safety signals. An ADR was considered a potential signal only if all four algorithms detected it.

Mechanisms of Action and Edema Pathogenesis

Both drugs are dihydropyridine calcium channel blockers that primarily act on L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure [4] [2] [3].

The difference in edema rates is attributed to differential dilation of arterioles versus precapillary sphincters [5]. Amlodipine's high bioavailability and long half-life result in sustained, potent dilation of arterioles, which increases intracapillary pressure. However, it has less effect on precapillary resistance vessels, leading to a net increase in hydrostatic pressure that forces fluid into the interstitial space, causing edema. This compound may cause less reflex sympathetic activation, potentially contributing to lower edema incidence, though this is not conclusively proven [1].

G DHP_CCB Dihydropyridine CCB (e.g., Amlodipine, this compound) L_Channel Blocks L-type Calcium Channels DHP_CCB->L_Channel Vasodilation Arteriolar Vasodilation L_Channel->Vasodilation BP_Reduction Reduced Blood Pressure Vasodilation->BP_Reduction Precapillary Weak Precapillary Effect Vasodilation->Precapillary Hydrostatic Increased Capillary Hydrostatic Pressure Precapillary->Hydrostatic Edema Peripheral Edema Hydrostatic->Edema

Diagram: Proposed Mechanism for CCB-Induced Edema. The therapeutic reduction in blood pressure and the adverse effect of edema originate from the same primary drug action but diverge due to differential effects on various segments of the vascular tree [5].

Interpretation and Further Research

  • Clinical Implications: The evidence suggests that for patients on amlodipine who experience poorly controlled systolic BP or troublesome edema, switching to this compound CR may be a viable therapeutic strategy to improve efficacy and tolerability [1].
  • Evidence Limitations: The key comparative study is open-label, which may introduce bias. Larger, double-blind, randomized controlled trials would provide stronger evidence.
  • Research Gaps: The exact pharmacodynamic reasons for this compound's potentially lower edemagenic profile are not fully resolved and warrant further investigation.

References

Isradipine clinical trial outcomes Parkinson's disease STEADY-PD III

Author: Smolecule Technical Support Team. Date: February 2026

STEADY-PD III Trial Outcomes at 36 Months

Outcome Measure Isradipine Group (10 mg/day) Placebo Group Treatment Effect (95% CI) P-value
Primary Outcome: Change in UPDRS Parts I-III (ON state) [1] [2] +2.99 points +3.26 points -0.27 points (-3.02 to 2.48) 0.85
Key Secondary Outcomes [1] [2]
• Time to initiate dopaminergic therapy No significant difference No significant difference Not Applicable Not Significant
• Time to onset of motor complications No significant difference No significant difference Not Applicable Not Significant
• Change in nonmotor disability & quality of life No significant difference No significant difference Not Applicable Not Significant
Common Adverse Events [1] [3] Edema, Dizziness (Less frequent) Not Applicable Not Applicable

Detailed Experimental Protocol of STEADY-PD III

For research professionals, the detailed methodology of the trial is critical for interpreting these results and designing future studies.

  • Trial Design: A 36-month, multicenter, randomized, parallel-group, double-blind, placebo-controlled trial conducted across 57 Parkinson Study Group sites in North America [1] [2] [4].
  • Participants: 336 patients with early-stage idiopathic PD were enrolled. Key inclusion criteria were [2] [5] [6]:
    • Diagnosis of PD within the previous 3 years.
    • Hoehn and Yahr stage ≤ 2.
    • Not taking dopaminergic medications at enrollment and not projected to require them for at least 3 months.
  • Intervention: Participants were randomized 1:1 to receive either 5 mg of immediate-release this compound twice daily (10 mg total daily dose) or a matching placebo [1] [2].
  • Primary Outcome Measure: The change from baseline to 36 months in the total score of parts I (mental function), II (activities of daily living), and III (motor function) of the Unified Parkinson's Disease Rating Scale (UPDRS). This assessment was conducted in the "ON" state, meaning while patients were under the effect of symptomatic antiparkinson medication if they had started such therapy [1] [2].
  • Key Secondary Outcomes: These were designed to measure clinically meaningful disability progression and included [2] [4]:
    • Time to initiation of dopaminergic therapy.
    • Time to onset of motor complications (assessed via UPDRS part IV).
    • Change in nonmotor disability and quality-of-life measures.

Rationale, Limitations, and Research Implications

The trial was founded on a strong scientific premise but yielded negative results. Understanding the underlying rationale and potential limitations is key.

  • Preclinical Rationale: The trial was motivated by extensive data. Epidemiological studies had suggested that use of dihydropyridine calcium-channel blockers was associated with a reduced risk of developing PD [2]. Furthermore, animal models showed that this compound was neuroprotective, likely by inhibiting L-type calcium channels (CAV-1) in dopaminergic neurons, which reduced calcium-dependent mitochondrial oxidant stress, a pathway thought to contribute to neuronal vulnerability in PD [7].
  • Potential Reasons for Negative Outcome: The investigators acknowledged a key limitation: the selected dose of this compound may have been insufficient to adequately engage the target calcium channels in the brain to produce a neuroprotective effect in humans [1] [2]. This highlights the challenge of translating protective effects from animal models to human clinical practice.
  • Research Implications: STEADY-PD III is a landmark "negative" trial that provides a clear answer on the efficacy of this specific dosing regimen of this compound for disease modification in early PD [3] [8]. It underscores that the drug should not be prescribed for this purpose outside of a clinical trial. Future research may explore whether higher doses, different formulations, or treatment in even earlier pre-symptomatic stages could be effective, but the current evidence does not support the use of this compound to slow PD progression [1].

Experimental Workflow and Logical Pathway

The following diagram illustrates the logical flow from the preclinical hypothesis through the clinical trial outcomes.

Start Preclinical & Epidemiological Data Hypo Hypothesis: This compound slows PD progression Start->Hypo Design Trial Design: RCT, 336 patients, 10 mg/day this compound vs Placebo Hypo->Design Primary Primary Outcome: UPDRS I-III Change (ON state) Design->Primary Second Secondary Outcomes: Time to symptomatic therapy, Motor complications, etc. Design->Second Result Result: No significant difference vs Placebo Primary->Result Second->Result Conclusion Conclusion: This compound at this dose does not slow PD progression Result->Conclusion

References

Isradipine binding affinity comparison across calcium channel subtypes

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity and Inhibitory Potency of Isradipine

Measurement Type Experimental System Target / State Reported Value (Kd or IC₅₀) Citation
Binding Affinity (Kd) Vascular Smooth Muscle Membranes High-Affinity Site 0.09 nM [1]
Vascular Smooth Muscle Membranes Low-Affinity Site 30 nM [1]
Calcium Current Block (IC₅₀) Isolated Portal Vein Cells (Slow Calcium Current) Resting Channels 0.15 nM [1]
Isolated Portal Vein Cells (Slow Calcium Current) Inactivated Channels 0.03 nM [1]
Isolated Portal Vein Cells (Fast Calcium Current) Not Specified 45 nM [1]
Property Details Citation
Primary Target Specificity High affinity for L-type VGCCs (Cav1.2 and Cav1.3); noted for potent selectivity for Cav1.3. [2]
Stereoselectivity The (+)-(S)-enantiomer is the pharmacologically more potent form. [3]
Protein Binding Binds to human serum albumin (HSA) and alpha-1 acid glycoprotein (AAG) in a stereoselective manner. [3]

Key Experimental Protocols

The data in the tables above were derived using several established experimental techniques. Here is a summary of the key methodologies:

  • Radioligand Binding Assays ( [1]): This protocol involved:
    • Preparing membranes from mammalian portal vein smooth muscle.
    • Characterizing the binding of the radioactive ligand (+)-(3H)PN 200-110 (this compound) to these membranes.
    • Using Scatchard analysis to determine the dissociation constant (Kd) and the density of binding sites (Bmax) for the high and low-affinity sites.
  • Electrophysiological Studies ( [1]): This methodology included:
    • Isolating single cells from portal vein smooth muscle.
    • Measuring calcium currents (both fast and slow) using techniques like voltage-clamp.
    • Applying this compound and measuring the concentration required to inhibit 50% of the current (IC₅₀) for different channel states (resting vs. inactivated).
  • Stereoselective Protein Binding Studies ( [3]): This experiment:
    • Incubated individual this compound enantiomers with isolated human serum albumin (HSA) and alpha-1 acid glycoprotein (AAG) over a range of concentrations.
    • Used High-Performance Liquid Chromatography (HPLC) to determine the binding parameters, including the number of binding sites (n) and the association constant (Ka).

Mechanism of Action and Channel Interaction

This compound blocks calcium channels through a state-dependent mechanism. The following diagram illustrates its pathway to neuronal calcium channel blockade.

G This compound This compound LTypeChannel L-type Calcium Channel (Cav1.2 / Cav1.3) This compound->LTypeChannel Binds to InactivatedState Inactivated Channel State LTypeChannel->InactivatedState Preferential Binding CalciumInflux Reduced Calcium Influx InactivatedState->CalciumInflux Leads to NeuroprotectiveEffects Neuroprotective Effects CalciumInflux->NeuroprotectiveEffects Results in

This state-dependent binding is a key feature of its mechanism. Research indicates that this compound exhibits higher affinity for inactivated channels than for resting channels, which contributes to its potent inhibitory effect [1]. Furthermore, some studies suggest that the drug's action may involve inducing a drug-induced inactivated channel conformation, where the presence of the drug itself stabilizes the channel in an inactivated state [4].

Context for Researchers

  • Beyond Cardiovascular Effects: While this compound is primarily used for hypertension, its high CNS penetration and affinity for neuronal Cav1.3 channels have driven research into its potential for neuropsychiatric disorders and neurodegenerative diseases like Parkinson's, though clinical trials like STEADY-PD III did not show significant benefit in slowing disease progression [5] [2].
  • Comparative Affinity: The data show that this compound's affinity can vary by several orders of magnitude depending on the channel state (e.g., resting vs. inactivated) and the type of calcium current (slow vs. fast). This highlights the importance of specifying experimental conditions when comparing binding data.

References

Isradipine neuroprotection comparison in MPTP vs 6-OHDA models

Author: Smolecule Technical Support Team. Date: February 2026

Neuroprotective Efficacy in Animal Models

The table below summarizes the key findings from studies using isradipine in different pre-clinical models of Parkinson's disease.

Model/Toxin Key Findings on Neuroprotection Proposed Mechanisms Dosing in Animal Studies

| 6-OHDA Model [1] [2] [3] | - Dose-dependent sparing of striatal dopaminergic terminals and SNc cell bodies [1] [2] [3].

  • Improved motor function: Significant reduction in apomorphine-induced rotations and muscular rigidity in rats [4]. | - High affinity for Cav1.3 L-type calcium channels thought to underlie neuronal vulnerability [1] [2] [3].
  • Protection achieved at plasma concentrations achievable in humans [1] [2] [3]. | - Mice: ~3 mg/kg/day via subcutaneous osmotic minipump [2] [3].
  • Rats: 0.1, 0.2, or 0.4 mg/kg/day subcutaneously for 4 weeks [4]. | | MPTP Model [5] [6] | - Prevented degeneration: Attenuated MPTP-induced depletion of tyrosine hydroxylase (TH)-positive neurons in the SNc and restored striatal dopamine content [5] [6].
  • Improved motor coordination: Partially restored performance on the rotarod test [5]. | - Inhibited MPTP-induced up-regulation of Cav1.2 and Cav1.3 channel subunits [5] [6].
  • Suppressed iron accumulation in the substantia nigra [5] [6].
  • Reduced mitochondrial oxidant stress and normalized mitochondrial mass [7]. | - Administered to mice via subcutaneous injection [5]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here is a summary of the core methodologies.

Protocol for 6-OHDA Model Studies

This model involves a unilateral lesion to create an asymmetric condition that can be measured behaviorally.

  • Animal Subjects: Male C57BL/6 mice (6-7 weeks old) or male Wistar rats (260-310 g) [2] [4].
  • Surgery & Lesioning: Animals are anesthetized and placed in a stereotaxic apparatus. The neurotoxin 6-OHDA (e.g., 2.5 µg in mice; 8 µg in rats) is injected unilaterally into the dorsal striatum. The toxin is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation [2] [4].
  • Drug Administration: this compound is delivered systemically, starting before or at the time of lesioning. Methods include:
    • Subcutaneous osmotic minipumps in mice, providing continuous delivery for up to 28 days [2] [3].
    • Daily subcutaneous injections in rats for four weeks [4].
  • Outcome Measures:
    • Histology: After 25-28 days, brains are perfused and sectioned. The survival of dopaminergic neurons is quantified by stereological counts of Tyrosine Hydroxylase (TH)-positive neurons in the SNc and TH-positive fiber density in the striatum [2] [3].
    • Behavioral Tests:
      • Apomorphine-Induced Rotation: The dopamine agonist apomorphine is administered, and contralateral rotations are counted over 60 minutes. A reduction indicates a therapeutic effect [4].
      • Muscular Rigidity Test: A scoring system (Morpurgo test) assesses rigidity based on the animal's ability to withdraw its paws from platforms [4].
Protocol for MPTP Model Studies

This model uses a systemic toxin to create a more widespread, bilateral lesion that mimics dopaminergic neuron degeneration.

  • Animal Subjects: Mice [5] [6].
  • PD Model Induction: Mice are treated with MPTP via intraperitoneal injections according to established protocols (e.g., daily injections for 1-4 weeks) [5].
  • Drug Administration: this compound is administered via subcutaneous injection concurrently with MPTP treatment [5].
  • Outcome Measures:
    • Molecular Analysis:
      • mRNA and Protein Expression: Levels of Cav1.2 and Cav1.3 α1 subunits in the substantia nigra are quantified using real-time PCR and western blot [5] [6].
      • Iron Accumulation: Iron-positive cells in the substantia nigra are detected using Perls' iron staining [5].
    • Neurochemistry: The contents of dopamine (DA) and its metabolites (DOPAC, HVA) in the striatum are measured using high-performance liquid chromatography (HPLC) [5].
    • Behavioral Test: Rotarod test is used to assess motor coordination and balance [5].

Mechanisms of Action

The diagrams below illustrate the key signaling pathways through which this compound exerts its neuroprotective effects.

g MPTP MPTP MPP_plus MPP_plus MPTP->MPP_plus LTCC_Upregulation LTCC_Upregulation MPP_plus->LTCC_Upregulation Iron_Influx Iron_Influx Oxidative_Stress Oxidative_Stress Iron_Influx->Oxidative_Stress Neuron_Degeneration Neuron_Degeneration Oxidative_Stress->Neuron_Degeneration Calcium_Influx Calcium_Influx LTCC_Upregulation->Calcium_Influx Calcium_Influx->Iron_Influx Mitochondrial_Stress Mitochondrial_Stress Calcium_Influx->Mitochondrial_Stress Mitochondrial_Stress->Oxidative_Stress This compound This compound This compound->Iron_Influx This compound->LTCC_Upregulation This compound->Calcium_Influx

Figure 1. This compound Action in the MPTP Model

In the MPTP model, the toxin leads to an upregulation of L-type calcium channels (LTCCs), primarily Cav1.2 and Cav1.3 [5]. This increases calcium influx, which has two critical consequences: it induces mitochondrial oxidant stress [7] and promotes iron accumulation in dopaminergic neurons [5]. Both pathways converge to cause severe oxidative stress and ultimately, neuron degeneration. This compound intervenes by blocking the LTCCs, thereby reducing calcium influx and its downstream toxic effects.

g OHDA OHDA Mitochondrial_Dysfunction Mitochondrial_Dysfunction OHDA->Mitochondrial_Dysfunction Oxidative_Stress_6OHDA Oxidative_Stress_6OHDA Mitochondrial_Dysfunction->Oxidative_Stress_6OHDA Neuron_Degeneration_6OHDA Neuron_Degeneration_6OHDA Oxidative_Stress_6OHDA->Neuron_Degeneration_6OHDA Pacemaking_Activity Pacemaking_Activity Calcium_Influx_6OHDA Calcium_Influx_6OHDA Pacemaking_Activity->Calcium_Influx_6OHDA Calcium_Influx_6OHDA->Mitochondrial_Dysfunction exacerbates Isradipine_6OHDA Isradipine_6OHDA Isradipine_6OHDA->Calcium_Influx_6OHDA

Figure 2. This compound Action in the 6-OHDA Model

In the 6-OHDA model, the vulnerability of substantia nigra neurons is linked to their unique physiology. These neurons use Cav1.3 L-type calcium channels to sustain a continuous, pacemaking activity [2] [3]. This results in a constant basal calcium influx, which elevates mitochondrial oxidant stress and energy demand, making the neurons more susceptible to toxins like 6-OHDA [2] [3] [7]. This compound, with its high affinity for Cav1.3 channels, reduces this calcium influx, thus diminishing the underlying metabolic stress and protecting the neurons from toxin-induced degeneration [1] [2].

Conclusion for Research and Development

  • For 6-OHDA models, its efficacy is strongly linked to its high affinity for Cav1.3 channels, reducing pacemaking-related metabolic stress.
  • For MPTP models, its benefits extend to inhibiting toxin-induced channel upregulation and preventing pathological iron accumulation.

This mechanistic diversity enhances its potential as a disease-modifying therapy. The data from these studies were instrumental in designing human clinical trials, including a phase 3 study to evaluate its ability to slow Parkinson's disease progression in patients [8] [7].

References

Isradipine safety profile versus other antihypertensive agents

Author: Smolecule Technical Support Team. Date: February 2026

Isradipine vs. Enalapril: Efficacy and Safety

Parameter This compound Enalapril
Drug Class Dihydropyridine Calcium Channel Blocker [1] Angiotensin-Converting Enzyme (ACE) Inhibitor [2]
Systolic BP Reduction 12 mm Hg [2] 10 mm Hg [2]
Diastolic BP Reduction 9 mm Hg [2] 7 mm Hg [2]
Responder Rate Higher [2] Lower [2]
Common Adverse Reactions Headache, Dizziness, Edema [2] Cough, Headache, Chest Pain [2]
Discontinuations due to Lack of Efficacy 0 patients [2] 4 patients [2]

Experimental Data and Context

The data in the table above comes from a 10-week clinical trial published in 1991. Here are the key methodological details and context from that study [2]:

  • Trial Design: The study was a multicenter trial involving 160 patients with essential hypertension.
  • Protocol: It included a 3-5 week placebo wash-out period, followed by a 6-week dose titration phase based on individual blood pressure response, and a subsequent 4-week maintenance phase.
  • Conclusion: The study concluded that while both drugs were effective and well-tolerated, This compound was more effective at reducing diastolic blood pressure and had a higher responder rate, particularly among patients with higher baseline blood pressures.

For additional context, recent research (2025) into novel antihypertensive agents like Lorundrostat (an aldosterone synthase inhibitor) highlights different safety considerations, such as an increased risk of hyperkalemia and hyponatremia [3]. This illustrates how safety profiles are closely tied to a drug's specific mechanism of action.

Mechanisms of Action

The differing efficacy and safety profiles of these drugs stem from their distinct mechanisms for lowering blood pressure. The diagram below illustrates their primary pathways.

G Start Hypertension CCB This compound (L-type CCB) Start->CCB ACEi Enalapril (ACE Inhibitor) Start->ACEi ASI Lorundrostat (ASI) Start->ASI SubCCB Blocks calcium influx in vascular smooth muscle CCB->SubCCB SubACEi Reduces production of Angiotensin II ACEi->SubACEi SubASI Inhibits aldosterone biosynthesis ASI->SubASI ResultCCB Vasodilation Reduced Peripheral Resistance SubCCB->ResultCCB ResultACEi Vasodilation Reduced Aldosterone Secretion SubACEi->ResultACEi ResultASI Reduced Sodium Reabsorption Potential for Hyperkalemia SubASI->ResultASI

The core mechanisms are:

  • This compound: As an L-type calcium channel blocker, it primarily causes vasodilation by preventing calcium from entering vascular smooth muscle cells, leading to reduced peripheral resistance [1].
  • Enalapril: As an ACE inhibitor, it works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This also leads to vasodilation and reduced aldosterone secretion [2].
  • Lorundrostat (for context): This investigational drug works further down the pathway by directly inhibiting aldosterone synthesis, which reduces sodium reabsorption but carries a risk of electrolyte imbalances like hyperkalemia [3].

How to Proceed with Your Research

The information from the 1991 trial is solid for a direct this compound-Enalapril comparison, but it is over 30 years old. For a comprehensive and up-to-date guide, I suggest:

  • Search Specialized Databases: Use platforms like PubMed, Embase, or Cochrane Library to search for recent systematic reviews, meta-analyses, and network meta-analyses that compare multiple antihypertensive drug classes.
  • Use Specific Search Terms: Try queries such as "this compound versus antihypertensive", "calcium channel blockers comparative safety", or "network meta-analysis hypertension treatment".
  • Consult Current Guidelines: Review the latest clinical practice guidelines from major cardiology associations (e.g., ACC/AHA, ESC). They often contain extensive comparisons of drug classes based on the totality of evidence.

References

Isradipine cost-effectiveness analysis in hypertension management

Author: Smolecule Technical Support Team. Date: February 2026

Cost and Basic Drug Comparison

The table below summarizes key information for isradipine and two other common calcium channel blockers, amlodipine and nifedipine.

Drug Name Approved Uses for Hypertension Average Cost per Unit (Generic) Common Side Effects Half-life (hours)
This compound [1] Yes [1] $0.51 per 2.5 mg capsule [1] Swelling, dizziness, headache [2] ~8 [1]
Amlodipine [1] Yes [1] $0.04 per 10 mg tablet [1] Edema (swelling) [1] ~35 [1]
Nifedipine [1] Yes (extended-release) [1] Information not located Common side effects include swelling [1] ~5 [1]

> Note on Cost: The listed price for this compound is for a 2.5 mg capsule, while amlodipine is for a higher 10 mg tablet. A direct milligram-to-milligram cost comparison is not possible with this data. This compound is typically taken twice daily due to its shorter half-life, which may impact the total daily and monthly medication cost compared to once-daily alternatives like amlodipine [1] [2].

Efficacy and Comparative Performance

While head-to-head clinical trials with this compound are dated, the following data points provide insight into its efficacy and how the drug class performs.

  • Antihypertensive Efficacy: A 1990 clinical trial demonstrated that both immediate-release (taken twice daily) and sustained-release this compound (taken once daily) produced a significant and nearly identical reduction in mean 24-hour blood pressure without affecting heart rate. The study noted the effect was more pronounced in patients with confirmed hypertension [3].
  • Position Among Calcium Channel Blockers: A 2024 network meta-analysis of 73 trials compared various antihypertensive drugs but did not single out this compound for top efficacy. For systolic blood pressure, felodipine was ranked the most effective intervention, while nitrendipine was best for diastolic blood pressure. Regarding safety (adverse drug reactions), nifedipine had the highest probability of being the safest CCB [4]. This suggests that within the CCB class, other drugs may be perceived as having a stronger efficacy or safety profile.
  • Cost-Effectiveness of Therapy Strategies: A 2025 retrospective study found that for systolic blood pressure control, triple therapy had the lowest average cost-effectiveness ratio (ACER), making it the most cost-effective strategy. For diastolic blood pressure, dual therapy was the most cost-effective approach [5]. This highlights the importance of considering combination therapies, not just single-drug comparisons.

Experimental Protocol for Antihypertensive Efficacy

For your guide, here is a summary of the methodology from a key clinical trial investigating this compound's efficacy [3]:

  • Study Design: Double-blind, randomized, crossover study.
  • Participants: 76 patients with mild-to-moderate hypertension (sitting diastolic BP between 95 and 114 mm Hg).
  • Intervention: Comparison of sustained-release this compound administered once daily versus immediate-release this compound administered twice daily.
  • Outcome Measures: The primary efficacy measure was the change in 24-hour ambulatory blood pressure.
  • Procedure: After a 4-week placebo period, ambulatory BP monitoring was performed at baseline and after active treatment with both formulations. Conventional BP and heart rate were also evaluated.

Evidence Assessment Workflow

To help visualize the process of evaluating a drug's clinical and economic profile, the following diagram outlines key assessment areas based on the gathered information.

Start Drug Evaluation for Hypertension Efficacy Clinical Efficacy Start->Efficacy Safety Safety & Side Effects Start->Safety Cost Direct Drug Cost Start->Cost Dosing Dosing Regimen Start->Dosing A 24-hour Ambulatory BP Monitoring Efficacy->A B Withdrawal Rates due to AEs Safety->B C Price per Unit & Daily Cost Cost->C D Frequency & Pill Burden Dosing->D Decision Overall Cost-Effectiveness Profile A->Decision B->Decision C->Decision D->Decision

Insights for Researchers and Developers

For the target audience of researchers and drug development professionals, here are the key takeaways:

  • Evidence Gap: The most significant finding is the lack of contemporary, head-to-head cost-effectiveness analyses for this compound versus other second-line antihypertensive drugs. Most efficacy data is from the 1990s, and recent comparative meta-analyses do not highlight this compound [3] [4].
  • Competitive Landscape: this compound's shorter half-life and twice-daily dosing profile may put it at a disadvantage in terms of patient adherence and total daily cost compared to once-daily agents like amlodipine, which is also notably lower in cost per unit [1].
  • Strategic Considerations: The broader context suggests that the most cost-effective approaches in hypertension management often involve combination therapies rather than mono-therapy optimization [5] [6]. Research into fixed-dose combinations that include a calcium channel blocker might be a more fruitful area for development.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

371.14812078 Da

Monoisotopic Mass

371.14812078 Da

Heavy Atom Count

27

LogP

4.28
4.28 (LogP)
2.901

Appearance

Solid powder

Melting Point

168-170 °C
168 - 170 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YO1UK1S598

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (92.16%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the management of mild to moderate essential hypertension. It may be used alone or concurrently with thiazide-type diuretics.

Livertox Summary

Isradipine is a second generation calcium channel blocker that is used to treat hypertension. Isradipine is associated with a low rate of serum enzyme elevations during therapy, but has not been linked convincingly to instances of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Antihypertensive Agents; Calcium Channel Blockers; Vasodilator Agents;
Cardiovascular Agents

Pharmacology

Isradipine decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through L-type calcium channels. Calcium ions entering the cell through these channels bind to calmodulin. Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction. Signal amplification is achieved by calcium-induced calcium release from the sarcoplasmic reticulum through ryanodine receptors. Inhibition of the initial influx of calcium decreases the contractile activity of arterial smooth muscle cells and results in vasodilation. The vasodilatory effects of isradipine result in an overall decrease in blood pressure.
Isradipine is a dihydropyridine calcium channel blockers with antihypertensive and vasodilator activities. Isradipine blocks the calcium entry through the calcium ion channels of coronary and peripheral vascular smooth muscle, thereby dilating coronary arteries and peripheral arterioles. This increases oxygen delivery due to an increased blood flow and reduces oxygen requirements due to decrease in total peripheral resistance. (NCI05)

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA03 - Isradipine

Mechanism of Action

Isradipine belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs. There are at least five different types of calcium channels in Homo sapiens: L-, N-, P/Q-, R- and T-type. CCBs target L-type calcium channels, the major channel in muscle cells that mediates contraction. Similar to other DHP CCBs, isradipine binds directly to inactive calcium channels stabilizing their inactive conformation. Since arterial smooth muscle depolarizations are longer in duration than cardiac muscle depolarizations, inactive channels are more prevalent in smooth muscle cells. Alternative splicing of the alpha-1 subunit of the channel gives isradipine additional arterial selectivity. At therapeutic sub-toxic concentrations, isradipine has little effect on cardiac myocytes and conduction cells.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

75695-93-1

Absorption Distribution and Excretion

Isradipine is 90%-95% absorbed and is subject to extensive first-pass metabolism, resulting in a bioavailability of about 15%-24%.
Approximately 60% to 65% of an administered dose is excreted in the urine and 25% to 30% in the feces.

Metabolism Metabolites

Hepatic. Completely metabolized prior to excretion and no unchanged drug is detected in the urine.

Wikipedia

Isradipine

Biological Half Life

8 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023

Isradipine Versus Placebo in Early Parkinson Disease


PMID: 32227244   DOI: 10.7326/P20-0004

Abstract




Physicochemical, pharmacokinetic, and pharmacodynamic characterization of isradipine tablets for controlled release

D Nagasamy Venkatesh, S N Meyyanathan, R Shanmugam, S S Kamatham, J R Campos, J Dias-Ferreira, E Sanchez-Lopez, J C Cardoso, P Severino, E B Souto
PMID: 33074769   DOI: 10.1080/10837450.2020.1839495

Abstract

Isradipine is a dihydropyridine calcium channel blocker (CCB) commonly used as vasodilator with antihypertensive properties. A remote-controlled release formulation for isradipine would substantially improve the clinical outcomes of the patients requiring chronic long-term treatment. In this work, sustained release (SR) tablets of isradipine, composed of hydroxypropylmethyl cellulose (HPMC), have been produced by wet granulation and their
and
characterization was compared to a conventional tablet dosage form of immediate release (IR) as preliminary assessment. Tablets composed of 15.0% (wt/wt) HPMC exhibited a SR profile over a period of 24 hours. The release of isradipine followed a Fickian diffusion pattern obeying to the first order kinetics and the extent of absorption was even higher in comparison to the developed conventional tablets, which showed immediate drug release.
studies were carried out in rabbits, showing that the extent of isradipine absorption from the developed tablets was higher in comparison to IR tablets due to the modified release profile obtained for the former (
< 0.05). Our results suggest that SR tablets of isradipine are an efficient solid dosage form to overcome the limitations encountered in conventional IR tablets.


Adjunctive Raloxifene and Isradipine Improve Cognitive Functioning in Patients With Schizophrenia: A Pilot Study

Bita Vahdani, Alireza Armani Kian, Abdolreza Esmaeilzadeh, Saeedeh Zenoozian, Vida Yousefi, Saeideh Mazloomzadeh
PMID: 32796392   DOI: 10.1097/JCP.0000000000001274

Abstract

Cognitive impairment is the most important feature of schizophrenia leading to severe functional disability. To identify pathways that improve pathophysiological neurocognition in schizophrenia is a current challenge for the development of goal-directed clinical interventions. In the present study, we investigated the effects of raloxifene (a selective estrogen modulator) and isradipine (a voltage-gated L-type calcium channel blocker) on cognitive deficits in patients with schizophrenia.
We designed a double-blind, randomized, parallel, placebo-controlled trial. We randomized 60 patients with schizophrenia into 3 groups including isradipine 5 mg, raloxifine 60 mg, and placebo for 6 consequent weeks, all in the same shape capsules, 2 times a day, along with treatment as usual. The initial and final results of blood tests, electrocardiograms, and cognitive tests in specific domains, such as attention, processing speed, executive function, and verbal memory were evaluated.
Our findings revealed a remarkable association between adjunctive raloxifene treatment and the alleviation of verbal memory deficits. Isradipine treatment significantly improved the verbal memory and attention dysfunction in some variables of the Stroop test, compared with the placebo. However, no effect was observed in processing speed and executive function deficits.
To the best of our knowledge, this study provides the first evidence that isradipine is a novel therapy option improving verbal memory and attention, both related to its activity in the hippocampus and the cerebellum. Further investigations are necessary to elucidate the mechanisms of action for both drugs in schizophrenia.


A Clinical Trial of Isradipine: What Went Wrong?

Baijayanta Maiti, Joel S Perlmutter
PMID: 32227234   DOI: 10.7326/M20-1023

Abstract




Identification of antiparkinsonian drugs in the 6-hydroxydopamine zebrafish model

Rita L Vaz, Sara Sousa, Diana Chapela, Herma C van der Linde, Rob Willemsen, Ana D Correia, Tiago F Outeiro, Nuno D Afonso
PMID: 31785245   DOI: 10.1016/j.pbb.2019.172828

Abstract

Parkinson's disease (PD) is known as a movement disorder due to characteristic motor features. Existing therapies for PD are only symptomatic, and their efficacy decreases as disease progresses. Zebrafish, a vertebrate in which parkinsonism has been modelled, offers unique features for the identification of molecules with antiparkinsonian properties. Here, we developed a screening assay for the selection of neuroactive agents with antiparkinsonian potential. First, we performed a pharmacological validation of the phenotypes exhibited by the 6-hydroxydopamine zebrafish model, by testing the effects of known antiparkinsonian agents. These drugs were also tested for disease-modifying properties by whole mount immunohistochemistry to TH
neurons and confocal microscopy in the dopaminergic diencephalic cluster of zebrafish. Next, we optimized a phenotypic screening using the 6-hydroxydopamine zebrafish model and tested 1600 FDA-approved bioactive drugs. We found that 6-hydroxydopamine-lesioned zebrafish larvae exhibit bradykinetic and dyskinetic-like behaviours that are rescued by the administration of levodopa, rasagiline, isradipine or amantadine. The rescue of dopaminergic cell loss by isradipine was also verified, through the observation of a higher number of TH
neurons in 6-OHDA-lesioned zebrafish larvae treated with this compound as compared to untreated lesioned larvae. The phenotypic screening enabled us to identify several compounds previously positioned for PD, as well as, new molecules with potential antiparkinsonian properties. Among these, we selected stavudine, tapentadol and nabumetone as the most promising candidates. Our results demonstrate the functional similarities of the motor impairments exhibited by 6-hydroxydopamine-lesioned zebrafish with mammalian models of PD and with PD patients, and highlights novel molecules with antiparkinsonian potential.


Isradipine Versus Placebo in Early Parkinson Disease: A Randomized Trial

Parkinson Study Group STEADY-PD III Investigators, Tanya Simuni, David Oakes, Kevin Biglan, Wendy R. Galpern, Robert Hauser, Karen Hodgeman, Elise Kayson, Daniel Kinel, Anthony Lang, Codrin Lungu, Saloni Sharma, Ira Shoulson, Christopher G. Tarolli, Dalton J. Surmeier, Charles Venuto, Robert Holloway, Katie Kompoliti, Irene Richard, Ruth Schneider, Marian Evatt, Vanessa Hinson, Alok Sahay, Irene Litvan, Eris S. Farbman, Brad Racette, Karen Blindauer, Karen Thomas, Cheryl Water, Connie Marras, Corneliu C. Luca, Albert Hung, Andre Deik, Deborah Burke, Cindy Zadikoff, Michel Panisset, Marcie Rabin, Matthew Brodsky, Kelly Mills, Alexander Shtilbans, Era Hanspal, Chadwick W. Christine, Thyagarajan Subramanian, Mya Caryn Schiess, Rajeev Kumar, Kelvin L. Chou, Binit Shah, Mark Guttman, Holly Shill, John Slevin, John L. Goudreau, Ariane Park, John Bertoni, Marie H. Saint-Hilaire, Natividad Stover, Camila Aquino, David Shprecher, Anwar Ahmed, Lisa Shulman, Sotirios A. Parashos, Stephen Lee, Paul Tuite, Melanie Langlois, Fabio Danisi, Pinky Agarwal, Tiago Mestre, David Russell, Daniel Truong, Neal Hermanowicz, Richard Zweig, Oksana Suchowersky, Justyna R. Sarna, G. Webster Ross, Lucia Blasucci, Carol Zimmerman, Shonna Jenkins, Erin Neefus, Mary Pecoraro, Lynn Wheeler, Lisa Richardson, Amber Ratel, Julie Racioppa, Grace Bwala, Suzanne Reichwein, Claudia Rocha, Karen Williams, Kelli Keith, Emily Carman, Sharon Evans, Aaron Daley, Kala Venkiteswaran, Vicki Ephron, Karen Ortiz, Angela Stovall, Molly Goddard, Renee Wagner, Katherine Ambrogi, Carolyn Peterson, Cathi A. Thomas, Michelle Cines, Patricia Ede, Pauline LeBlanc, Susan Rolandelli, Bryan Lewis, Anna Fierro, Breanna Chew, Jeanne McGee, Paul McCann, Michael Matwichyna, Arthur Watts, Michael McDermott, Shirley Eberly, Brittany Greco, Susan Henderson, Jillian Lowell, Andrew Siderowf, Rick Chappell, Jay Phillips, Kapil D. Sethi, William B. White
PMID: 32227247   DOI: 10.7326/M19-2534

Abstract

Studies suggest that dihydropyridine calcium-channel blockers may be associated with reduced risk for Parkinson disease (PD).
To assess the effect of isradipine, a dihydropyridine calcium-channel blocker, on the rate of clinical progression of PD.
Multicenter, randomized, parallel-group, double-blind, placebo-controlled trial. (ClinicalTrials.gov:
).
57 Parkinson Study Group sites in North America.
Patients with early-stage PD (duration <3 years) who were not taking dopaminergic medications at enrollment.
5 mg of immediate-release isradipine twice daily or placebo for 36 months.
The primary outcome was change in the Unified Parkinson's Disease Rating Scale (UPDRS) parts I to III score measured in the antiparkinson medication "ON" state between baseline and 36 months. Secondary outcomes included time to initiation and use of antiparkinson medications, time to onset of motor complications, change in nonmotor disability, and quality-of-life measures.
336 patients were randomly assigned (mean age, 62 years [SD, 9]; 68% men; disease duration, 0.9 year [SD, 0.7]; mean UPDRS part I to III score, 23.1 [SD, 8.6]); 95% of patients completed the study. Adjusted least-squares mean changes in total UPDRS score in the antiparkinson medication ON state over 36 months for isradipine and placebo recipients were 2.99 (95% CI, 0.95 to 5.03) points versus 3.26 (CI, 1.25 to 5.26) points, respectively, with a treatment effect of -0.27 (CI, -3.02 to 2.48) point (P = 0.85). Statistical adjustment for antiparkinson medication use did not change the findings. Secondary outcomes showed no effect of isradipine treatment. The most common adverse effects of isradipine were edema and dizziness.
The isradipine dose may have been insufficient to engage the target calcium channels associated with neuroprotective effects.
Long-term treatment with immediate-release isradipine did not slow the clinical progression of early-stage PD.
National Institute of Neurological Disorders and Stroke.


Cocaine- and stress-primed reinstatement of drug-associated memories elicit differential behavioral and frontostriatal circuit activity patterns via recruitment of L-type Ca

Charlotte C Bavley, Robert N Fetcho, Caitlin E Burgdorf, Alexander P Walsh, Delaney K Fischer, Baila S Hall, Nicole M Sayles, Natalina H Contoreggi, Jonathan E Hackett, Susan A Antigua, Rachel Babij, Natalia V De Marco García, Thomas L Kash, Teresa A Milner, Conor Liston, Anjali M Rajadhyaksha
PMID: 31501511   DOI: 10.1038/s41380-019-0513-2

Abstract

Cocaine-associated memories are critical drivers of relapse in cocaine-dependent individuals that can be evoked by exposure to cocaine or stress. Whether these environmental stimuli recruit similar molecular and circuit-level mechanisms to promote relapse remains largely unknown. Here, using cocaine- and stress-primed reinstatement of cocaine conditioned place preference to model drug-associated memories, we find that cocaine drives reinstatement by increasing the duration that mice spend in the previously cocaine-paired context whereas stress increases the number of entries into this context. Importantly, both forms of reinstatement require Ca
1.2 L-type Ca
channels (LTCCs) in cells of the prelimbic cortex that project to the nucleus accumbens core (PrL→NAcC). Utilizing fiber photometry to measure circuit activity in vivo in conjunction with the LTCC blocker, isradipine, we find that LTCCs drive differential recruitment of the PrL→ NAcC pathway during cocaine- and stress-primed reinstatement. While cocaine selectively activates PrL→NAcC cells prior to entry into the cocaine-paired chamber, a measure that is predictive of duration in that chamber, stress increases persistent activity of this projection, which correlates with entries into the cocaine-paired chamber. Using projection-specific chemogenetic manipulations, we show that PrL→NAcC activity is required for both cocaine- and stress-primed reinstatement, and that activation of this projection in Ca
1.2-deficient mice restores reinstatement. These data indicate that LTCCs are a common mediator of cocaine- and stress-primed reinstatement. However, they engage different patterns of behavior and PrL→NAcC projection activity depending on the environmental stimuli. These findings establish a framework to further study how different environmental experiences can drive relapse, and supports further exploration of isradipine, an FDA-approved LTCC blocker, as a potential therapeutic for the prevention of relapse in cocaine-dependent individuals.


Dopamine Oppositely Modulates State Transitions in Striosome and Matrix Direct Pathway Striatal Spiny Neurons

Eric M Prager, Daniel B Dorman, Zachary B Hobel, Jeffrey M Malgady, Kim T Blackwell, Joshua L Plotkin
PMID: 33080228   DOI: 10.1016/j.neuron.2020.09.028

Abstract

Corticostriatal synaptic integration is partitioned among striosome (patch) and matrix compartments of the dorsal striatum, allowing compartmentalized control of discrete aspects of behavior. Despite the significance of such organization, it's unclear how compartment-specific striatal output is dynamically achieved, particularly considering new evidence that overlap of afferents is substantial. We show that dopamine oppositely shapes responses to convergent excitatory inputs in mouse striosome and matrix striatal spiny projection neurons (SPNs). Activation of postsynaptic D1 dopamine receptors promoted the generation of long-lasting synaptically evoked "up-states" in matrix SPNs but opposed it in striosomes, which were more excitable under basal conditions. Differences in dopaminergic modulation were mediated, in part, by dendritic voltage-gated calcium channels (VGCCs): pharmacological manipulation of L-type VGCCs reversed compartment-specific responses to D1 receptor activation. These results support a novel mechanism for the selection of striatal circuit components, where fluctuating levels of dopamine shift the balance of compartment-specific striatal output.


L-type Ca

Matej Hotka, Michal Cagalinec, Karlheinz Hilber, Livia Hool, Stefan Boehm, Helmut Kubista
PMID: 32047116   DOI: 10.1126/scisignal.aaw6923

Abstract

L-type voltage-gated Ca
channels (LTCCs) are implicated in neurodegenerative processes and cell death. Accordingly, LTCC antagonists have been proposed to be neuroprotective, although this view is disputed, because intentional LTCC activation can also have beneficial effects. LTCC-mediated Ca
influx influences mitochondrial function, which plays a crucial role in the regulation of cell viability. Hence, we investigated the effect of modulating LTCC-mediated Ca
influx on mitochondrial function in cultured hippocampal neurons. To activate LTCCs, neuronal activity was stimulated by increasing extracellular K
or by application of the GABA
receptor antagonist bicuculline. The activity of LTCCs was altered by application of an agonistic (Bay K8644) or an antagonistic (isradipine) dihydropyridine. Our results demonstrated that activation of LTCC-mediated Ca
influx affected mitochondrial function in a bimodal manner. At moderate stimulation strength, ATP synthase activity was enhanced, an effect that involved Ca
-induced Ca
release from intracellular stores. In contrast, high LTCC-mediated Ca
loads led to a switch in ATP synthase activity to reverse-mode operation. This effect, which required nitric oxide, helped to prevent mitochondrial depolarization and sustained increases in mitochondrial Ca
Our findings indicate a complex role of LTCC-mediated Ca
influx in the tuning and maintenance of mitochondrial function. Therefore, the use of LTCC inhibitors to protect neurons from neurodegeneration should be reconsidered carefully.


Synaptic mitochondria regulate hair-cell synapse size and function

Hiu-Tung C Wong, Qiuxiang Zhang, Alisha J Beirl, Ronald S Petralia, Ya-Xian Wang, Katie Kindt
PMID: 31609202   DOI: 10.7554/eLife.48914

Abstract

Sensory hair cells in the ear utilize specialized ribbon synapses. These synapses are defined by electron-dense presynaptic structures called ribbons, composed primarily of the structural protein Ribeye. Previous work has shown that voltage-gated influx of Ca
through Ca
1.3 channels is critical for hair-cell synapse function and can impede ribbon formation. We show that in mature zebrafish hair cells, evoked presynaptic-Ca
influx through Ca
1.3 channels initiates mitochondrial-Ca
(mito-Ca
) uptake adjacent to ribbons. Block of mito-Ca
uptake in mature cells depresses presynaptic-Ca
influx and impacts synapse integrity. In developing zebrafish hair cells, mito-Ca
uptake coincides with spontaneous rises in presynaptic-Ca
influx. Spontaneous mito-Ca
loading lowers cellular NAD
/NADH redox and downregulates ribbon size. Direct application of NAD
or NADH increases or decreases ribbon size respectively, possibly acting through the NAD(H)-binding domain on Ribeye. Our results present a mechanism where presynaptic- and mito-Ca
couple to confer proper presynaptic function and formation.


Explore Compound Types